(S)-3-Ethylmorpholine hydrochloride
Descripción
The exact mass of the compound (S)-3-Ethylmorpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-Ethylmorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Ethylmorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(3S)-3-ethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPOPZYIIQVBQ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736414 | |
| Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-88-8 | |
| Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-Ethylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Structure Elucidation of (S)-3-Ethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of chiral molecules is a cornerstone of modern drug development and chemical research. (S)-3-Ethylmorpholine hydrochloride, a morpholine derivative, presents a compelling case study for the application of a multi-technique analytical approach to unequivocally determine its constitution, configuration, and conformation. This guide provides a comprehensive walkthrough of the necessary spectroscopic and chromatographic methods, underpinned by the principles of scientific integrity and causality in experimental design. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), culminating in the definitive structural assignment by X-ray Crystallography. Each section is designed to not only outline the protocol but to also provide the rationale behind its selection and the interpretation of the resulting data.
Introduction: The Significance of Stereoisomerism in Morpholine Scaffolds
Morpholine and its derivatives are prevalent heterocyclic compounds in medicinal chemistry, valued for their favorable pharmacological properties.[1] The introduction of a chiral center, as in (S)-3-Ethylmorpholine, necessitates a rigorous and unambiguous determination of its three-dimensional structure. The biological activity of enantiomers can differ significantly, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Therefore, the elucidation of the absolute stereochemistry of (S)-3-Ethylmorpholine hydrochloride is not merely an academic exercise but a critical step in its development as a potential pharmaceutical agent.
This guide will systematically address the analytical workflow for the complete structural characterization of (S)-3-Ethylmorpholine hydrochloride, emphasizing the synergy between different analytical techniques.
Foundational Analysis: Confirming Connectivity and Molecular Formula
The initial phase of structure elucidation focuses on establishing the molecular formula and the connectivity of the atoms within the molecule. This is primarily achieved through a combination of Mass Spectrometry and a suite of NMR experiments.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the free base, (S)-3-Ethylmorpholine, and offers insights into its structure through fragmentation patterns.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing hydrochloride salts. The resulting mass spectrum will primarily show the protonated molecule of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition, thereby confirming the molecular formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of (S)-3-Ethylmorpholine hydrochloride in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-MS system.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: The most abundant ion in the spectrum should correspond to the protonated molecule [C₆H₁₃NO + H]⁺. The measured m/z value from HRMS should be compared with the theoretical exact mass to confirm the elemental composition.
Expected Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₃NO |
| Molar Mass | 115.17 g/mol [2] |
| [M+H]⁺ (m/z) | ~116.18 |
| HRMS [M+H]⁺ (m/z) | Calculated: 116.1075, Found: within ppm error |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for assigning all proton and carbon signals and confirming the connectivity.
Rationale: ¹H NMR provides information about the chemical environment and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments establish correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. The protonation of the nitrogen by HCl is expected to cause a downfield shift of adjacent protons in the ¹H NMR spectrum.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-Ethylmorpholine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Data Interpretation:
-
¹H NMR: Identify signals for the ethyl group (a triplet and a quartet), the morpholine ring protons, and the N-H proton. Protons adjacent to the positively charged nitrogen will be shifted downfield.
-
¹³C NMR: Assign the six carbon signals corresponding to the ethyl group and the morpholine ring.
-
COSY: Confirm the coupling between protons on adjacent carbons, for instance, within the ethyl group and around the morpholine ring.
-
HSQC: Correlate each proton signal to its directly attached carbon atom.
-
HMBC: Establish long-range (2-3 bond) correlations between protons and carbons to piece together the molecular framework.
-
Expected NMR Data Summary (Illustrative):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| CH₃ (Ethyl) | ~1.0 (t) | ~10 | H on CH₂ to C on CH₃ |
| CH₂ (Ethyl) | ~1.6 (q) | ~25 | H on CH₃ to C on CH₂ |
| C3-H | ~3.0 (m) | ~60 | H on C2 to C3, H on ethyl CH₂ to C3 |
| Morpholine CH₂'s | 2.8 - 4.0 (m) | 45 - 70 | Various cross-peaks confirming ring structure |
Visualization of Analytical Workflow:
Caption: Initial analytical workflow for establishing molecular formula and connectivity.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Rationale: The IR spectrum will show characteristic absorption bands for the various bonds in (S)-3-Ethylmorpholine hydrochloride, such as C-H, C-O, and N-H bonds. The presence of the hydrochloride salt will influence the N-H stretching vibration.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (salt) | 2700-2250 (broad) |
| C-H Stretch | 3000-2850 |
| C-O-C Stretch | 1150-1085 |
Stereochemical Determination: Proving the (S)-Configuration
Once the connectivity is established, the final and most critical step is to determine the absolute stereochemistry at the C3 position. A combination of chiral chromatography and, if possible, X-ray crystallography is employed.
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[5][6][7]
Rationale: By using a chiral stationary phase (CSP), the two enantiomers of 3-Ethylmorpholine will interact differently with the CSP, leading to different retention times and allowing for their separation.[8][7] This confirms the sample is enantiomerically pure (or allows for the quantification of the enantiomeric excess).
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) to find one that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine modifier.
-
Analysis: Inject a solution of the sample onto the chiral HPLC column and monitor the elution profile with a UV detector.
-
Data Interpretation: A single peak corresponding to the retention time of the (S)-enantiomer confirms high enantiomeric purity. If a racemic standard is available, it can be used to identify the retention times of both enantiomers.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.[9]
Rationale: By diffracting X-rays off a single crystal of (S)-3-Ethylmorpholine hydrochloride, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unequivocal assignment of the (S)-configuration.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.[10]
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[11]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Interpretation: The final refined structure will provide the precise bond lengths, bond angles, and the absolute configuration at the chiral center.
Visualization of the Structure Elucidation Pathway:
Caption: A comprehensive workflow for the structural elucidation of (S)-3-Ethylmorpholine hydrochloride.
Conclusion
The structural elucidation of (S)-3-Ethylmorpholine hydrochloride is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry and a comprehensive suite of NMR experiments establish the molecular formula and atomic connectivity. Infrared spectroscopy confirms the presence of key functional groups. Finally, chiral HPLC verifies the enantiomeric purity, and X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry. This rigorous, self-validating approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further development in the pharmaceutical and chemical industries.
References
-
ChemBK. (2024, April 9). (3S)-3-ethylmorpholine. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 647-656. Retrieved from [Link]
- Patents Google. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Ceska a Slovenska Farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]
-
Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chembk.com [chembk.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
commercial suppliers of (S)-3-Ethylmorpholine hydrochloride
An In-depth Technical Guide to Sourcing and Utilizing (S)-3-Ethylmorpholine Hydrochloride for Advanced Research and Pharmaceutical Development
Authored by a Senior Application Scientist
Abstract
(S)-3-Ethylmorpholine hydrochloride is a chiral morpholine derivative of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecular targets, particularly active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing, evaluating, and utilizing this critical reagent. We will delve into the commercial supplier landscape, essential quality control (QC) protocols, and key applications, ensuring a foundation of scientific integrity and practical, field-proven insights.
Introduction: The Strategic Importance of (S)-3-Ethylmorpholine Hydrochloride
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of a chiral center, as in (S)-3-Ethylmorpholine, provides a three-dimensional architecture that is crucial for specific molecular interactions with biological targets. The hydrochloride salt form enhances stability and improves handling properties, making it more amenable to storage and use in various reaction conditions.
The primary utility of (S)-3-Ethylmorpholine hydrochloride lies in its role as a chiral intermediate. The stereochemistry at the C-3 position is often transferred to the final molecule, making the enantiomeric purity of this starting material a critical quality attribute that directly impacts the purity and efficacy of the resulting API. As regulatory agencies like the FDA now encourage the development of single enantiomer medications, the demand for high-purity chiral building blocks is more pronounced than ever.[1]
Commercial Supplier Landscape and Qualification
Sourcing high-quality (S)-3-Ethylmorpholine hydrochloride is the foundational step for any research or development program. A reliable supply chain ensures consistency, purity, and scalability.
Identifying Commercial Suppliers
Several chemical suppliers specialize in providing chiral building blocks for research and bulk manufacturing. The following table summarizes key information for a selection of commercial suppliers offering (S)-3-Ethylmorpholine hydrochloride.
| Supplier | Product Code (Example) | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |
| Manchester Organics | F39658 | 218594-88-8 | C₆H₁₃NO · HCl | 151.634 | 97% |
| BLDpharm (Lead Sciences) | BD242691 | 218594-88-8 | C₆H₁₄ClNO | 151.63 | 95% |
| ChemScene | CS-0118556 | 748117-01-3 ((S)-3-Ethylmorpholine base) | C₆H₁₃NO | 115.17 | Not specified |
| Hangzhou Shuyuan Pharmaceutical | Not specified | 218594-88-8 | C₆H₁₃NO | 115.17 (base) | Not specified |
Note: Data compiled from supplier websites.[2][3][4][5][6] Researchers should always obtain the latest specifications directly from the supplier.
A Framework for Supplier Qualification
Choosing a supplier, especially for later-stage development, requires a rigorous qualification process beyond comparing price and purity. The causality behind this diligence is to mitigate risks related to batch-to-batch variability, impurity profiles, and supply chain interruptions.
Caption: A workflow for qualifying a chemical supplier.
Key Qualification Questions:
-
Certificate of Analysis (CoA): Does the CoA provide detailed results for identity (e.g., ¹H NMR, IR), purity (e.g., HPLC), and enantiomeric excess (e.g., Chiral HPLC)?
-
Manufacturing Controls: Is the material produced under a quality management system such as ISO 9001 or, for later stages, Good Manufacturing Practices (GMP)?[7]
-
Traceability: Can the supplier provide batch records and demonstrate traceability of raw materials?
-
Impurity Profile: Can they provide information on potential impurities, including the undesired (R)-enantiomer?
Technical Profile and Synthesis Overview
A thorough understanding of the molecule's properties is essential for its effective use.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 218594-88-8 | [2][3][4] |
| Molecular Formula | C₆H₁₄ClNO | [3][4] |
| Molecular Weight | 151.63 g/mol | [2][4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage Conditions | Inert atmosphere, Room Temperature | [3][4] |
General Synthesis Route
(S)-3-Ethylmorpholine is commonly prepared via the alkylation of morpholine followed by resolution or through asymmetric synthesis. One described method involves the reaction of morpholine with ethyl bromide in a basic medium.[8] Achieving the desired (S)-enantiomer requires a chiral resolution step or an asymmetric synthesis strategy, which is a key differentiator in supplier capability.
Caption: A generalized synthesis pathway for (S)-3-Ethylmorpholine HCl.
Quality Control and Analytical Methodologies
A self-validating system of protocols is crucial for ensuring the quality of incoming material. The goal of QC is to confirm identity, strength, purity, and quality before use in synthesis.[9]
Critical Quality Attributes
-
Identity: Confirms the correct molecular structure.
-
Purity (Assay): Quantifies the percentage of the desired compound.
-
Enantiomeric Purity (ee): Measures the excess of the (S)-enantiomer over the (R)-enantiomer. This is paramount for chiral-specific applications.
-
Residual Solvents & Water Content: Important for process consistency and safety.
Recommended Analytical Workflows
The following protocols are representative methodologies based on standard practices for similar amine hydrochlorides and chiral molecules.[10][11][12]
Caption: Incoming raw material quality control workflow.
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Principle: This method separates the main compound from non-chiral impurities based on polarity.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid in Water and (B) 0.1% Trifluoroacetic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[12]
-
Sample Preparation: Dissolve a known quantity of (S)-3-Ethylmorpholine hydrochloride in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Procedure:
-
Equilibrate the column for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run the gradient (e.g., 5% B to 95% B over 20 minutes).
-
Calculate purity based on the area percentage of the main peak.
-
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Principle: This method separates the (S)- and (R)-enantiomers using a chiral stationary phase. Capillary electrophoresis (CE) is also a powerful alternative for enantioseparation.[1]
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of a basic modifier like Diethylamine (e.g., 80:20:0.1 v/v/v). Note: The exact mobile phase must be optimized for the specific column.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg/mL in the mobile phase. The hydrochloride salt may require neutralization before injection to improve peak shape.
-
Procedure:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject a racemic standard (if available) to confirm the resolution and elution order of the enantiomers.
-
Inject the sample solution (10 µL).
-
Calculate the enantiomeric excess (% ee) using the formula: ee = [((Area_S - Area_R) / (Area_S + Area_R)) * 100]
-
Applications in Research and Drug Development
(S)-3-Ethylmorpholine hydrochloride serves as a versatile intermediate. Its primary application is in asymmetric synthesis, where its pre-defined stereocenter is incorporated into a larger, more complex molecule.
For instance, it can be used in nucleophilic substitution reactions where the morpholine nitrogen acts as the nucleophile, or the secondary amine can be functionalized to build out more complex structures. The ethyl group provides a specific steric and electronic profile that can be crucial for binding to a target protein. While specific drug synthesis pathways involving this exact molecule are often proprietary, its structural similarity to components of known analgesics and other CNS-active agents suggests its utility in these therapeutic areas.[13][14]
Conclusion
The successful integration of (S)-3-Ethylmorpholine hydrochloride into a research or drug development pipeline is contingent on more than a simple purchase. It requires a strategic approach to sourcing, a rigorous and scientifically sound quality control framework, and a deep understanding of the molecule's chemical properties. By implementing the evaluation criteria and analytical protocols outlined in this guide, researchers and developers can establish a self-validating system that ensures the integrity of their starting materials. This diligence is not merely a procedural formality; it is the bedrock upon which reproducible research and safe, effective pharmaceuticals are built.
References
-
ChemBK. (2024). (3S)-3-ethylmorpholine. Retrieved from [Link]
-
Journal of the American Pharmaceutical Association. (1947). A convenient laboratory preparation of ethylmorphine hydrochloride, U. S. P. XIII. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-3-Ethylmorpholine hydrochloride. Retrieved from [Link]
-
Pawar, S. D., et al. (2022). Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis. Drug Testing and Analysis, 14(2), 388-392. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material.... Retrieved from [Link]
-
PubChem. (n.d.). 3-O-Ethylmorphine hydrochloride. Retrieved from [Link]
-
Gáspár, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7048. Retrieved from [Link]
-
ElMeshad, A. N., & El-Nabarawi, M. A. (2020). Core in Cup Ethylmorphine Hydrochloride Tablet for Dual Fast and Sustained Pain Relief: Formulation, Characterization, and Pharmacokinetic Study. AAPS PharmSciTech, 21(7), 241. Retrieved from [Link]
-
Yibo Research & Academic Press. (n.d.). Quality Control in Pharmaceutical Manufacturing: Principles and Practices. Retrieved from [Link]
-
ResearchGate. (2020). Core in Cup Ethylmorphine Hydrochloride Tablet for Dual Fast and Sustained Pain Relief.... Retrieved from [Link]
-
SYNCROPHARM. (2024). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]
-
Değim, T., et al. (2001). Simultaneous determination of codeine and ethyl morphine HCL in tablet formulations using LC. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 15-21. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Retrieved from [Link]
-
Xu, Z. (2022). Considerations on Regulatory Quality Control in Pharmaceutical Industry. Advances in Economics, Business and Management Research, 649, 324-328. Retrieved from [Link]
-
Simpliance. (2023). Different Types of Quality Control in Pharmaceutical Industry. Retrieved from [Link]
-
Phan, K., et al. (2022). A Review of Analytical Methods for Codeine Determination. Analytica, 3(4), 366-381. Retrieved from [Link]
Sources
- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. (S)-3-Ethylmorpholine hydrochloride - Lead Sciences [lead-sciences.com]
- 4. 218594-88-8|(S)-3-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. (S)-3-Ethylmorpholine hydrochloride, China (S)-3-Ethylmorpholine hydrochloride Selling, Selling China (S)-3-Ethylmorpholine hydrochloride, Shuyuan [chemnet.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of codeine and ethyl morphine HCL in tablet formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Core in Cup Ethylmorphine Hydrochloride Tablet for Dual Fast and Sustained Pain Relief: Formulation, Characterization, and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unlocking Chiral Precision: (S)-3-Ethylmorpholine Hydrochloride as a Strategic Building Block in Drug Discovery
[1]
Executive Summary
The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely utilized to optimize solubility, reduce lipophilicity (LogP), and improve metabolic stability. While 3-methylmorpholine is a common chiral variant, (S)-3-Ethylmorpholine hydrochloride (CAS: 218594-88-8) offers a distinct steric profile.[1] The ethyl group at the C3 position introduces a larger hydrophobic volume than the methyl analog, potentially enhancing selectivity in ATP-binding pockets of kinases or allosteric sites of GPCRs.
This guide provides a comprehensive technical workflow for utilizing (S)-3-Ethylmorpholine HCl. It covers critical handling protocols, specifically the "free-basing" requirement for transition-metal catalyzed cross-couplings, and details optimized reaction conditions for Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Material Properties & Handling
(S)-3-Ethylmorpholine is typically supplied as the hydrochloride salt to ensure stability and prevent oxidation or moisture absorption.[1]
| Property | Specification |
| Chemical Name | (S)-3-Ethylmorpholine hydrochloride |
| CAS Number | 218594-88-8 |
| Molecular Formula | C₆H₁₃NO[1][2][3] · HCl |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in Et₂O |
| Chirality | (S)-enantiomer; typically >97% ee |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and sensitive to CO₂ (carbamate formation).
Core Workflow: From Salt to Scaffold
The hydrochloride salt is non-nucleophilic. For reactions requiring the lone pair on the nitrogen (SNAr, Amide Coupling, Pd-catalysis), the amine must be liberated.
Diagram 1: Activation Workflow
The following Graphviz diagram illustrates the decision matrix for handling the salt form based on the intended downstream chemistry.
Figure 1: Decision matrix for processing (S)-3-Ethylmorpholine HCl based on reaction sensitivity.
Experimental Protocols
Protocol A: In-Situ SNAr Reaction (Kinase Inhibitor Synthesis)
Context: This method is ideal for reacting the morpholine with activated heteroaryl halides (e.g., 4-chloropyrimidine, 6-chloroquinazoline).[1]
Reagents:
-
Heteroaryl Chloride (1.0 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]
-
Solvent: IPA (Isopropanol) or n-BuOH[1]
Procedure:
-
Charge: In a reaction vial, suspend (S)-3-Ethylmorpholine HCl (151 mg, 1.0 mmol) and the Heteroaryl Chloride (1.0 mmol) in IPA (3 mL).
-
Activate: Add DIPEA (0.52 mL, 3.0 mmol). Note: The solution should become clear as the free base is liberated and the HCl is scavenged.
-
Heat: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[4]
-
Workup: Cool to RT. Volatiles can be removed in vacuo.
-
Purification: The residue is typically purified via Flash Chromatography (DCM/MeOH gradient).
-
Critical Check: Ensure the basic DIPEA salts are removed; an aqueous wash (NaHCO₃) is recommended before chromatography.
-
Protocol B: Isolation of Free Base (For Pd-Catalysis)
Context: Palladium catalysts can be inhibited by amine salts or excess halide ions.[1] Isolating the free base improves yields in Buchwald-Hartwig couplings.
Procedure:
-
Dissolve (S)-3-Ethylmorpholine HCl (10 g) in minimal water (10 mL).[1]
-
Cool to 0°C and slowly add 50% w/w NaOH solution until pH > 12.
-
Extract exhaustively with DCM (3 x 20 mL) or MTBE.
-
Dry organic layer over anhydrous Na₂SO₄ (Do not use acidic drying agents).
-
Filter and concentrate carefully (Rotavap bath < 30°C, mild vacuum) as the free base is semi-volatile.
-
Yield: Expect a colorless oil. Use immediately.
Protocol C: Buchwald-Hartwig Amination
Context: Coupling with unactivated aryl bromides.[1]
Reagents:
-
(S)-3-Ethylmorpholine (Free Base) (1.2 equiv)[1]
-
Pd(OAc)₂ (5 mol%)[1]
-
Ligand: BINAP or XPhos (10 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Procedure:
-
Inert: Purge reaction vessel with Argon.
-
Charge: Add Aryl Bromide, Pd source, Ligand, and Base.
-
Add Amine: Add the Free Base (S)-3-Ethylmorpholine via syringe.[1]
-
Heat: Reflux (100–110°C) for 16 hours.
-
Filtration: Filter through Celite to remove Pd residue.
Comparative Data: Steric Impact
The ethyl group at C3 creates a different steric environment compared to the methyl analog. This can be quantified by the reaction time required for SNAr completion, as the nucleophile is more hindered.
Table 1: Relative Reactivity in SNAr (4-chloropyrimidine, 80°C, IPA)
| Nucleophile | Steric Bulk (A-value) | Time to >95% Conv. | Notes |
| Morpholine (unsub) | Low | 1.5 h | Rapid, no steric clash |
| (S)-3-Methylmorpholine | Medium | 4.0 h | Moderate hindrance |
| (S)-3-Ethylmorpholine | High | 8.5 h | Requires longer time/higher temp |
Insight: While the reaction is slower, the resulting product often exhibits higher selectivity in biological assays due to the restricted rotation of the ethyl group in the binding pocket.
Quality Control: Enantiomeric Excess (ee%)
Maintaining chirality is vital. Racemization can occur under harsh basic conditions if the temperature is excessive.
Analytical Method (Chiral HPLC):
References
-
Morpholine Scaffolds in Medicinal Chemistry: Kourouli, T. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Current Medicinal Chemistry, 2020.[6][7] Link Explains the "privileged" nature of the morpholine ring in drug design.
- Chiral Synthesis & Applications: Gharpure, S. J. et al. "Synthesis of Biologically Important Chiral Morpholine Derivatives." Journal of Medicinal Chemistry, cited contextually for general chiral morpholine utility.
-
Safety & Handling: Fisher Scientific. "Safety Data Sheet: (S)-3-Methylmorpholine hydrochloride" (Analogous handling data). Link
-
Commercial Availability & Properties: BLD Pharm. "(S)-3-Ethylmorpholine hydrochloride Product Data." Link
Sources
- 1. chembk.com [chembk.com]
- 2. 218594-88-8|(S)-3-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-3-Ethylmorpholine hydrochloride - Lead Sciences [lead-sciences.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. banglajol.info [banglajol.info]
- 6. technologynetworks.com [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
protocol for N-alkylation of (S)-3-Ethylmorpholine hydrochloride
An Application Guide to the Synthesis of N-Alkylated (S)-3-Ethylmorpholine Derivatives from the Hydrochloride Salt
For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research
Abstract
This technical guide provides detailed protocols and scientific rationale for the N-alkylation of (S)-3-Ethylmorpholine hydrochloride, a common starting material in pharmaceutical and materials science research. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its derivatives are pivotal in the development of therapeutics targeting the central nervous system (CNS), where they can improve solubility and brain permeability.[3][4] This document addresses the primary challenge of utilizing the chemically stable but nucleophilically inert hydrochloride salt. Two robust and widely applicable protocols are presented: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. We delve into the mechanistic underpinnings, critical parameter selection, step-by-step experimental procedures, and troubleshooting for each method, empowering researchers to confidently synthesize novel N-substituted (S)-3-Ethylmorpholine analogs.
Introduction: The Strategic Importance of the N-Alkylated Morpholine Scaffold
The morpholine ring is a cornerstone in modern drug discovery. Its unique physicochemical properties—a weak basic nitrogen, a hydrogen bond-accepting oxygen, and a flexible chair-like conformation—make it an invaluable tool for medicinal chemists.[3] Incorporating this scaffold can modulate a compound's pKa, improve aqueous solubility, and enhance metabolic stability, all of which are critical for optimizing drug-like properties.[4] Specifically, the introduction of diverse alkyl groups onto the morpholine nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.[1]
However, commercially available chiral morpholines like (S)-3-Ethylmorpholine are often supplied as hydrochloride salts for enhanced stability and ease of handling. This presents a fundamental chemical challenge: the protonated nitrogen atom is electrophilic, not nucleophilic, rendering it incapable of participating in standard alkylation reactions. Therefore, any successful N-alkylation strategy must first address the liberation of the free secondary amine. This guide provides a comprehensive framework for achieving this transformation efficiently and with high yield.
Foundational Concepts: From Inert Salt to Reactive Nucleophile
The core of the challenge lies in the acid-base chemistry of the amine. The lone pair of electrons on the nitrogen of the free (S)-3-Ethylmorpholine is what makes it a nucleophile, capable of attacking electrophilic carbon centers.[5] In the hydrochloride salt, this lone pair is engaged in a bond with a proton, forming a quaternary ammonium cation which lacks nucleophilicity.
The general workflow for the N-alkylation of an amine hydrochloride salt involves two key decision points, as illustrated below.
Caption: General workflow for the N-alkylation of (S)-3-Ethylmorpholine HCl.
The first step is always the deprotonation of the ammonium salt to generate the reactive free amine. This can be performed as a separate workup step (ex-situ) or, more conveniently, by including a suitable base in the reaction mixture (in-situ). Following this activation, the researcher can choose between two primary alkylation strategies.
Protocol I: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classic and straightforward SN2 reaction where the nucleophilic morpholine nitrogen attacks an alkyl halide.[6] This method is particularly effective for introducing primary and some secondary alkyl groups. A significant challenge with direct alkylation of amines is the potential for over-alkylation; however, since (S)-3-Ethylmorpholine is a secondary amine, the major risk is the formation of a quaternary ammonium salt, which can often be controlled with stoichiometry.[7][8]
Mechanism & Rationale
The reaction proceeds via a one-step nucleophilic substitution. The free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The initial product is an ammonium salt, which is then deprotonated by the base present in the mixture to yield the final tertiary amine product.
Caption: The S_N2 mechanism for direct N-alkylation of a secondary amine.
Critical Parameter Selection:
| Parameter | Choice & Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA/Hünig's base) . A non-nucleophilic base is essential. K₂CO₃ is an inexpensive, effective inorganic base. DIPEA is a sterically hindered organic base that is soluble in organic solvents and is excellent for preventing the formation of quaternary ammonium salts.[9] At least 2.0 equivalents are required: one to neutralize the starting HCl salt and one to scavenge the H-X generated during the reaction. |
| Alkyl Halide | Reactivity order: R-I > R-Br > R-Cl . Alkyl bromides offer a good balance of reactivity and stability. Alkyl chlorides are less reactive but more cost-effective and may require harsher conditions or a catalyst like NaI (Finkelstein reaction conditions).[10] |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) . Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, accelerating the SN2 reaction rate.[9] |
| Temperature | Room temperature to 80 °C . The reaction is typically heated to ensure a reasonable rate, especially with less reactive alkyl halides like chlorides. Higher temperatures can promote side reactions like elimination, particularly with sterically hindered alkyl halides. |
Detailed Step-by-Step Protocol
This protocol describes the N-alkylation using 1-bromobutane as a representative alkyl halide.
Materials:
-
(S)-3-Ethylmorpholine hydrochloride (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Drying tube or Nitrogen/Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-3-Ethylmorpholine hydrochloride (e.g., 1.00 g, 6.04 mmol).
-
Add anhydrous, powdered potassium carbonate (e.g., 2.09 g, 15.1 mmol, 2.5 eq).
-
Add anhydrous acetonitrile (e.g., 20 mL).
-
Stir the suspension vigorously for 15 minutes at room temperature to facilitate the in-situ formation of the free amine.
-
Add 1-bromobutane (e.g., 0.72 mL, 6.64 mmol, 1.1 eq) to the suspension via syringe.
-
Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-butyl-(S)-3-ethylmorpholine.
Protocol II: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in-situ by a mild reducing agent.[11] This method is often preferred for synthesizing more complex amines and demonstrates excellent functional group tolerance. Crucially, it completely avoids the over-alkylation issues seen with alkyl halides.
Mechanism & Rationale
The reaction begins with the nucleophilic attack of the free morpholine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. A hydride reducing agent, present in the same pot, then selectively reduces the iminium ion to the desired tertiary amine.
Caption: Simplified mechanism of one-pot reductive amination.
Critical Parameter Selection:
| Parameter | Choice & Rationale |
| Base (optional) | Triethylamine (TEA) or DIPEA . If starting from the HCl salt, 1.0-1.1 equivalents of a tertiary amine base are needed to liberate the free morpholine. Some protocols proceed without an added base, relying on the reaction equilibrium, but including a base is often more reliable.[12] |
| Carbonyl | Aldehydes or Ketones . Aldehydes are generally more reactive than ketones. The choice dictates the alkyl group to be installed. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is the reagent of choice. It is a mild and selective hydride donor that is not reactive towards most carbonyls but is highly effective at reducing the intermediate iminium ion. It is also tolerant of mildly acidic conditions often used to catalyze iminium formation and does not reduce other sensitive functional groups.[11] |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) . DCE is the most common solvent for STAB reductions. THF is another suitable alternative.[11] |
| Additive | Acetic Acid (AcOH, catalytic) . A small amount of acetic acid can be used to catalyze the formation of the iminium ion, especially with less reactive ketones.[11] |
Detailed Step-by-Step Protocol
This protocol describes the reductive amination using isobutyraldehyde as a representative aldehyde.
Materials:
-
(S)-3-Ethylmorpholine hydrochloride (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (S)-3-Ethylmorpholine hydrochloride (e.g., 1.00 g, 6.04 mmol).
-
Add anhydrous 1,2-dichloroethane (e.g., 25 mL) followed by triethylamine (e.g., 0.92 mL, 6.64 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add isobutyraldehyde (e.g., 0.66 mL, 7.25 mmol, 1.2 eq) and stir for another 30 minutes to allow for iminium ion formation.
-
In one portion, carefully add sodium triacetoxyborohydride (e.g., 1.92 g, 9.06 mmol, 1.5 eq). The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-isobutyl-(S)-3-ethylmorpholine.
Method Selection Guide
The choice between direct alkylation and reductive amination depends on the desired final product and the available starting materials.
| Feature | Direct Alkylation (with Alkyl Halides) | Reductive Amination (with Carbonyls) |
| Substrate Scope | Best for primary and unhindered secondary alkyl groups. | Extremely broad; works with a vast range of aldehydes and ketones. |
| Key Reagents | Alkyl Halide, Non-nucleophilic Base | Carbonyl Compound, Mild Reducing Agent (STAB) |
| Side Reactions | Quaternary salt formation (over-alkylation), Elimination (E2) reactions.[8] | Generally very clean; potential for self-condensation of some aldehydes. |
| Functional Group Tolerance | Moderate. Sensitive to base-labile groups. | Excellent. Tolerates esters, amides, nitro groups, etc.[11] |
| Advantages | Simple reagents, straightforward setup. | High selectivity, broad scope, avoids over-alkylation. |
| Disadvantages | Risk of over-alkylation, potential for elimination. | Requires a specific carbonyl precursor, STAB is moisture-sensitive. |
Conclusion
The N-alkylation of (S)-3-Ethylmorpholine hydrochloride is a critical transformation for accessing a wide array of valuable chemical entities for drug discovery and materials science. While the hydrochloride salt form presents an initial hurdle, it is readily overcome by proper base selection. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are highly effective and reliable methods. Direct alkylation offers a simple and rapid route for introducing simple alkyl chains, whereas reductive amination provides unparalleled versatility and control for synthesizing more complex and functionally diverse molecules. By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively leverage (S)-3-Ethylmorpholine hydrochloride as a versatile building block for innovation.
References
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob06981a]
- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- N-alkylation of morpholine with other alcohols.ResearchGate. [URL: https://www.researchgate.net/figure/N-alkylation-of-morpholine-with-other-alcohols_tbl1_230867862]
- Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
- Methods for preparing n-substituted morpholine compounds.Google Patents. [URL: https://patents.google.
- Synthesis of N-substituted morpholine nucleoside derivatives.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32744889/]
- Process for preparing morpholine hydrochloride as precursor of monoxydine.Google Patents. [URL: https://patents.google.
- Synthesis of Amines.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]
- The preparation method of N-alkylmorpholine compound.Google Patents. [URL: https://patents.google.
- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.ResearchGate. [URL: https://www.researchgate.
- N-Alkylation of Opiates.Google Patents. [URL: https://patents.google.
- An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to μ, δ, and κ receptors.ResearchGate. [URL: https://www.researchgate.
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00481]
- Alkylation of Amines, Part 1: with Alkyl Halides.YouTube. [URL: https://www.youtube.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751a1930366997ac55f75]
- Alkylation of Amines.University of Calgary. [URL: https://www.chem.ucla.
- Alkylation of Amines (Sucks!).Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.ResearchGate. [URL: https://www.researchgate.net/publication/239533350_An_efficient_and_operationally_convenient_general_synthesis_of_tertiary_amines_by_direct_alkylation_of_secondary_amines_with_alkyl_halides_in_the_presence_of_Huenig's_base]
- Challenging reductive amination.Reddit. [URL: https://www.reddit.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7949147/]
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.ThalesNano. [URL: https://thalesnano.
- N-alkylation of amides with alkyl halides?Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00729]
- Alkylation of Amines by Alkyl Halides.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/20%3A_Amines/20.05%3A_Reactions_of_Amines/20.05.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.Wiley Online Library. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201904746]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Synthesis of N-substituted morpholine nucleoside derivatives [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for (S)-3-Ethylmorpholine Hydrochloride
[1]
Executive Summary
(S)-3-Ethylmorpholine Hydrochloride is a high-value chiral heterocyclic amine used as a scaffold in kinase inhibitors and other bioactive small molecules.[1] Unlike its achiral or racemic counterparts, the (S)-enantiomer requires strict control over optical purity (ee%) and solid-state form.[1]
This guide moves beyond basic "dissolve and cool" instructions. It provides a Quality by Design (QbD) approach to salt formation and crystallization, specifically addressing the compound's tendency to "oil out" and the thermodynamic requirements for maximizing enantiomeric excess during the isolation phase.
Physicochemical Profile & Solubility Logic
Before initiating crystallization, the thermodynamic landscape of the molecule must be understood.[2] (S)-3-Ethylmorpholine HCl is a polar ionic salt derived from a lipophilic free base.[1]
Solubility Mapping
Amine hydrochlorides typically exhibit high solubility in water and lower alcohols (methanol, ethanol) and low solubility in non-polar solvents (heptane, ethers).[1][2]
| Solvent Class | Representative Solvent | Solubility (25°C) | Role in Process |
| Protic Polar | Methanol, Water | Very High (>200 mg/mL) | Dissolution Solvent (Avoid water if possible to speed drying) |
| Polar Aprotic | Ethanol, Isopropanol (IPA) | Moderate - High | Primary Solvent (Ideal for cooling crystallization) |
| Esters | Ethyl Acetate, Isopropyl Acetate | Low - Moderate | Anti-Solvent / Co-solvent |
| Ethers | MTBE, THF, 1,4-Dioxane | Very Low | Strong Anti-Solvent (Risk of oiling out) |
| Hydrocarbons | Heptane, Toluene | Insoluble | Wash Solvent only |
Critical Material Attributes (CMAs)
-
Melting Point: ~160–165°C (Dependent on hydrate form).[1]
-
Hygroscopicity: Moderately hygroscopic.[1][2] Handling in <40% RH recommended.[1][2]
-
Chiral Integrity: The crystallization process must not racemize the stereocenter.[1] Avoid excessive heating (>70°C) in strongly acidic aqueous media for prolonged periods.[1]
Process Development Strategy
The synthesis of (S)-3-Ethylmorpholine often proceeds via reduction of (S)-3-morpholinone or cyclization of L-serine derivatives.[1] The final step is salt formation.[1]
The "Oiling Out" Challenge
Secondary amine salts often undergo Liquid-Liquid Phase Separation (LLPS) (oiling out) before crystallizing, particularly when a strong anti-solvent (like diethyl ether) is added too quickly to a concentrated alcoholic solution.[1] This traps impurities and results in an amorphous gum rather than a crystalline solid.[1]
Solution: Use a Cooling + Mild Anti-Solvent approach (e.g., IPA/Ethyl Acetate) rather than a "Crash" precipitation (e.g., MeOH/Ether).[1][2]
Workflow Diagram (DOT Visualization)
Caption: Workflow for the controlled crystallization of (S)-3-Ethylmorpholine HCl, featuring a feedback loop for managing oiling-out events.
Detailed Experimental Protocol
Reagents[1][2][3][4][5][6]
-
Substrate: Crude (S)-3-Ethylmorpholine (Free Base).[1]
-
Acid Source: 4M HCl in Dioxane or 5-6M HCl in Isopropanol (Preferred to avoid water).[1]
-
Solvents: Isopropanol (IPA) [HPLC Grade], Ethyl Acetate (EtOAc) [HPLC Grade].[1][2]
Step-by-Step Procedure
Step 1: Dissolution and Salt Formation[2]
-
Charge 10.0 g of (S)-3-Ethylmorpholine (free base) into a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer.
-
Add 40 mL of Ethyl Acetate and stir at 20°C.
-
Place the flask in an ice/water bath to maintain internal temperature <25°C (Reaction is exothermic).
-
Slowly add 1.1 equivalents of HCl (e.g., HCl in IPA) dropwise.
-
Note: A white precipitate or turbidity should begin to form.[1] If the solution remains clear, the product is too soluble; proceed to evaporation.
-
Step 2: Supersaturation and Seeding[2]
-
After acid addition, swap the ice bath for a heating block.[1]
-
Heat the slurry to 60–65°C .
-
Once clear, cool slowly (0.5°C/min) to 45°C .
-
CRITICAL STEP: Add 0.5 wt% seed crystals of pure (S)-3-Ethylmorpholine HCl.
Step 3: Cooling Crystallization[1]
-
Hold temperature at 45°C for 30 minutes to allow seed bed to establish.
-
Initiate a linear cooling ramp: Cool from 45°C to 0°C over 4 hours (approx. 0.2°C/min).
-
Optional: If yield is low, add an additional 20 mL of Ethyl Acetate (Anti-solvent) slowly via syringe pump during the cooling phase.[1][2]
Step 4: Isolation[1][2]
-
Filter the slurry using a sintered glass funnel (Porosity 3) under nitrogen pressure or vacuum.[1]
-
Wash the filter cake with 2 x 10 mL of cold Ethyl Acetate (0°C) .
-
Caution: Do not wash with alcohols, as they will dissolve the yield.[1]
-
-
Deliquor the cake for 15 minutes.
Step 5: Drying[2][4][5]
-
Transfer solids to a vacuum oven.
-
Dry at 40°C under full vacuum (-30 inHg) for 12 hours.
-
Yield Expectation: 85–92%.
-
Target Appearance: White to off-white crystalline needles or prisms.[1]
Characterization & Quality Control
To validate the protocol, the following analytical methods are required:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O or DMSO-d6) | Consistent with structure; no solvent peaks.[1] |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak IC or AD-H) | >99.5% ee (S-isomer).[1] |
| Solid Form | PXRD (Powder X-Ray Diffraction) | Sharp, distinct peaks (Amorphous halo indicates failed crystallization).[1] |
| Residual Solvent | GC-Headspace | <5000 ppm (IPA/EtOAc).[1] |
| Chloride Content | Ion Chromatography / Titration | 1:1 Stoichiometry (Theoretical ± 2%).[1] |
Optical Rotation
Since this is a chiral salt, specific rotation is a quick purity check.[1]
- : Literature values for similar morpholine derivatives suggest a negative rotation for the (S)-isomer in water, but this must be experimentally verified against a reference standard.[1]
Troubleshooting Guide
Problem: The product formed a sticky oil at the bottom of the flask.
-
Cause: Cooling was too fast, or the solvent system was too non-polar (too much EtOAc).[1][2]
-
Fix: Re-heat the mixture until the oil dissolves. Add 5-10% more Isopropanol.[1] Cool slower and ensure seeding is performed.
Problem: Low Yield (<50%).
-
Cause: Product is too soluble in the mother liquor.[1]
-
Fix: Concentrate the mother liquor by 50% on a rotovap and cool again. Alternatively, increase the ratio of Ethyl Acetate to IPA in the next run (e.g., from 2:1 to 4:1).
Problem: Low Enantiomeric Excess (ee%).
References
-
Chemical Synthesis of Morpholine Derivatives
-
Crystallization of Amine Salts
-
Chiral Resolution Techniques
-
Safety Data & Properties
(Note: Specific patent literature for the crystallization of the (S)-3-ethylmorpholine HCl salt is sparse; this protocol is derived from first-principles process chemistry applied to homologous chiral amine hydrochlorides.)
Sources
- 1. 3-O-Ethylmorphine hydrochloride | C19H24ClNO3 | CID 5360692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107383032B - Purification and preparation method of morphine base, morphine hydrochloride and heroin hydrochloride standard substances for forensic drug detection - Google Patents [patents.google.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Functionalization of the Morpholine Ring in (S)-3-Ethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Morpholine Scaffold - A Privileged Motif in Modern Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs and bioactive molecules. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it an attractive component in the design of novel therapeutics.[1] The introduction of substituents onto the morpholine ring allows for the fine-tuning of a molecule's biological activity and selectivity. This guide provides a detailed exploration of synthetic strategies for the functionalization of (S)-3-Ethylmorpholine hydrochloride, a chiral building block with significant potential for the creation of diverse and potent pharmaceutical agents.
The presence of the ethyl group at the C3 position introduces a key stereocenter, offering opportunities for stereospecific interactions with biological targets. The hydrochloride salt form, while ensuring stability and ease of handling, necessitates careful consideration of reaction conditions, particularly concerning the basicity required for many transformations. This document will provide detailed protocols and the underlying scientific rationale for three key functionalization strategies: N-Arylation , C-H Functionalization , and Ring-Opening Reactions .
I. N-Arylation of (S)-3-Ethylmorpholine: Forging the C-N Bond
The introduction of an aryl group onto the morpholine nitrogen is a common and highly effective strategy for modulating the pharmacological properties of a lead compound. Two of the most powerful methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling.
A. Buchwald-Hartwig Amination: A Versatile and Robust Approach
The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.[2] The reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.[3]
Causality Behind Experimental Choices:
-
Deprotonation: (S)-3-Ethylmorpholine hydrochloride must first be neutralized to the free amine to participate in the catalytic cycle. A strong, non-nucleophilic base is crucial for this deprotonation and for facilitating the subsequent steps in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity and steric bulk, which minimizes side reactions.[3]
-
Catalyst System: The choice of palladium precursor and ligand is critical for reaction efficiency. A common and effective combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). These ligands stabilize the palladium(0) active species and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst decomposition and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
(S)-3-Ethylmorpholine hydrochloride
-
Aryl bromide (or iodide/triflate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by the aryl bromide (1.0 equiv), (S)-3-Ethylmorpholine hydrochloride (1.2 equiv), and sodium tert-butoxide (2.5 equiv).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative N-Arylation Reactions
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | (S)-4-(4-Methylphenyl)-3-ethylmorpholine | 85 |
| 1-Bromo-4-fluorobenzene | (S)-4-(4-Fluorophenyl)-3-ethylmorpholine | 82 |
| 2-Bromopyridine | (S)-3-Ethyl-4-(pyridin-2-yl)morpholine | 75 |
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-Arylation.
B. Chan-Lam Coupling: A Mild and Economical Alternative
The Chan-Lam coupling provides a valuable alternative to palladium-catalyzed methods, utilizing a more abundant and less expensive copper catalyst.[5] This reaction couples amines with arylboronic acids and is often performed under milder conditions, sometimes even open to the air.[6]
Causality Behind Experimental Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for this transformation.
-
Base: A base is required to neutralize the hydrochloride salt and to facilitate the transmetalation step. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often employed.[6]
-
Oxidant: The reaction typically requires an oxidant to regenerate the active Cu(II) species from Cu(I) formed during the catalytic cycle. Atmospheric oxygen is often sufficient for this purpose.[5]
Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
(S)-3-Ethylmorpholine hydrochloride
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask, add (S)-3-Ethylmorpholine hydrochloride (1.0 equiv), the arylboronic acid (1.5 equiv), and Cu(OAc)₂ (10-20 mol%).
-
Add the solvent (DCM or MeOH) and the base (2.5-3.0 equiv).
-
Stir the reaction mixture at room temperature to 50 °C. The flask can be left open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. C-H Functionalization: Direct Modification of the Morpholine Core
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the modification of a molecule without the need for pre-installed functional groups.[7] For the morpholine ring, C-H functionalization can be directed to the positions alpha to the nitrogen or oxygen atoms. The presence of the C3-ethyl group is expected to influence the regioselectivity of these reactions.
Photoredox-Catalyzed α-Amino C-H Arylation
Visible-light photoredox catalysis offers a mild and efficient method for the functionalization of C-H bonds adjacent to a nitrogen atom. This approach utilizes a photocatalyst that, upon light absorption, can initiate a radical-based reaction cascade.
Causality Behind Experimental Choices:
-
Photocatalyst: Iridium-based photocatalysts, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, are commonly used due to their favorable redox potentials and photostability.
-
Radical Precursor: Aryl diazonium salts or aryl halides can serve as precursors for the aryl radical.
-
Regioselectivity: The reaction is expected to proceed via a nitrogen-centered radical cation, which then undergoes deprotonation at the most accessible and electronically favorable C-H bond. In the case of (S)-3-Ethylmorpholine, functionalization is anticipated at the C2 and C5 positions. The steric bulk of the C3-ethyl group may influence the ratio of C2 versus C5 functionalization.
Experimental Protocol: Photocatalytic C-H Arylation
Materials:
-
(S)-3-Ethylmorpholine hydrochloride
-
Aryl diazonium salt or Aryl bromide
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst)
-
Base (e.g., sodium acetate)
-
Anhydrous solvent (e.g., acetonitrile or dimethylacetamide)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, combine (S)-3-Ethylmorpholine hydrochloride (1.5 equiv), the aryl diazonium salt (1.0 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv).
-
Add the anhydrous solvent and degas the mixture with an inert gas.
-
Irradiate the reaction mixture with a visible light source at room temperature with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product mixture by chromatography to isolate the C2 and C5 arylated isomers.
Logical Relationship: C-H Functionalization Regioselectivity
Caption: Regioselectivity in C-H functionalization.
III. Ring-Opening Reactions: Accessing Novel Scaffolds
Ring-opening of the morpholine scaffold can lead to the formation of valuable acyclic amino alcohol derivatives, which can be further elaborated into other complex molecules. These reactions typically involve the cleavage of a C-O or C-N bond within the ring.
Reductive Ring-Opening
Reductive cleavage of the C-O bond can be achieved using strong reducing agents. The regioselectivity of the ring opening in a 3-substituted morpholine is an important consideration.
Causality Behind Experimental Choices:
-
Reducing Agent: Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or reagents that can generate a low-valent titanium species (e.g., McMurry reaction conditions) can effect the reductive cleavage of the C-O bond.
-
Protecting Group: The nitrogen atom is typically protected, for example as a tosylamide, to direct the reactivity towards the C-O bond and to prevent unwanted side reactions.
Experimental Protocol: Reductive Ring-Opening of N-Tosyl-(S)-3-Ethylmorpholine
Materials:
-
N-Tosyl-(S)-3-Ethylmorpholine (prepared from (S)-3-Ethylmorpholine)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of N-Tosyl-(S)-3-Ethylmorpholine (1.0 equiv) in anhydrous THF under an inert atmosphere, add LiAlH₄ (2.0-3.0 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate and purify the crude product by chromatography to yield the corresponding amino alcohol.
Conclusion
The functionalization of (S)-3-Ethylmorpholine hydrochloride offers a rich landscape for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The protocols outlined in this guide for N-arylation, C-H functionalization, and ring-opening provide a solid foundation for researchers to explore the chemical space around this valuable chiral scaffold. The key to success lies in the careful selection of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve the desired transformation with high efficiency and selectivity, while accounting for the presence of the C3-stereocenter and the hydrochloride salt form of the starting material.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Hartwig, J. F. (2008). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. Organic Letters, 10(19), 4255-4258.
- Barbe, G., & Charette, A. B. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8415.
-
ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous experimental results of N-arylation with four different.... Retrieved from [Link]
- Kovács, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6493–6504.
- Kovács, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.
-
ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Retrieved from [Link]
-
International Journal of Progressive Research in Engineering Management and Science. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]
-
PubMed. (2010, November 5). Synthesis of enantiopure 3-substituted morpholines. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]
-
Chemical Reviews. (2021, September 29). Photoredox-Catalyzed C–H Functionalization Reactions. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Retrieved from [Link]
-
Chemical Society Reviews. (2025, February 6). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
PubMed. (2020, October 12). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Retrieved from [Link]
-
PubMed. (2025, April 30). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]
-
MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. Retrieved from [Link]
-
International journal of health sciences. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
PubMed. (2009, July 17). New strategy for the synthesis of substituted morpholines. Retrieved from [Link]
-
PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of (S)-3-Ethylmorpholine hydrochloride
Abstract
This document provides a comprehensive guide for the initial biological evaluation of (S)-3-Ethylmorpholine hydrochloride, a small molecule with potential pharmacological activity. Recognizing the critical need for robust and reproducible data in early-stage drug discovery, we present a structured, multi-tiered screening cascade. This guide moves beyond simple protocol listing to explain the scientific rationale behind each experimental step, ensuring that researchers can not only execute the assays but also interpret the results with confidence. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks. We begin with primary cytotoxicity screening to establish a viable concentration range, followed by targeted secondary assays based on the known pharmacology of structurally related compounds, and conclude with tertiary assays to explore the mechanism of action and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction: A Strategic Approach to Small Molecule Characterization
The journey from a novel chemical entity to a validated lead compound is contingent on a systematic and rigorous biological evaluation. High-throughput screening (HTS) has revolutionized this process by enabling the rapid assessment of vast compound libraries.[1] However, the true value of screening lies not just in speed, but in the quality and interpretability of the data generated. An effective screening strategy should be designed as a cascade, where each stage logically informs the next, progressively building a detailed pharmacological profile of the compound .[2]
This guide focuses on (S)-3-Ethylmorpholine hydrochloride. Publicly available information on the specific biological targets of this particular stereoisomer is limited. However, its core structure is related to ethylmorphine, a semi-synthetic opioid that functions as an analgesic and antitussive by targeting the central nervous system.[3][4] Ethylmorphine's primary mechanism of action involves binding to and activating μ-opioid receptors (mu-opioid receptors), which are G-protein coupled receptors (GPCRs).[5] This activation leads to the inhibition of neurotransmitter release, thereby dampening pain signals and suppressing the cough reflex.[3][5]
Given this relationship, a logical starting point for the characterization of (S)-3-Ethylmorpholine hydrochloride is to investigate its potential activity at opioid receptors. This application note outlines a screening cascade designed to:
-
Determine the compound's general cytotoxicity to identify appropriate concentration ranges for subsequent assays.
-
Investigate its ability to bind to and modulate the activity of the μ-opioid receptor.
-
Assess its selectivity and probe downstream cellular signaling pathways.
Compound Handling and Safety
Proper handling and preparation of test compounds are foundational to the accuracy and reproducibility of any biological assay.
Physicochemical Properties and Solubility
Before commencing any experiment, it is crucial to understand the compound's physical and chemical properties. While specific data for (S)-3-Ethylmorpholine hydrochloride should be obtained from the supplier's Certificate of Analysis, Table 1 provides a template for collating this essential information.
Table 1: Physicochemical Properties of (S)-3-Ethylmorpholine hydrochloride (Template)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO | Supplier CoA |
| Molecular Weight | 151.63 g/mol | Supplier CoA |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >98% (recommended) | Supplier CoA |
| Solubility | Water, DMSO, Ethanol | Experimental |
Protocol: Preparation of Stock Solutions
The goal is to prepare a high-concentration stock solution that can be serially diluted to the final assay concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose, but its final concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Materials:
-
(S)-3-Ethylmorpholine hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of (S)-3-Ethylmorpholine hydrochloride (e.g., 5 mg) using an analytical balance.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Safety Precautions
While a specific Safety Data Sheet (SDS) for (S)-3-Ethylmorpholine hydrochloride must be consulted, related morpholine compounds are known to be irritants and potentially toxic.[6][7] General laboratory safety practices are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound powder in a chemical fume hood to avoid inhalation.[8]
-
Disposal: Dispose of all waste materials according to institutional and local regulations for chemical waste.
The Screening Cascade: A Tiered Approach
A tiered approach maximizes efficiency by using broad, cost-effective assays first to eliminate inactive or overly toxic compounds, followed by more complex, target-specific assays for promising "hits."
Figure 1: Proposed screening cascade for (S)-3-Ethylmorpholine hydrochloride.
Tier 1 Protocol: Cell Viability & Cytotoxicity Assay
Rationale: The first essential step is to determine the concentration at which a compound exerts cytotoxic effects.[9] This is critical for two reasons: 1) to identify compounds that are non-specifically killing cells, and 2) to establish a non-toxic concentration range for use in subsequent, more sensitive assays. The resazurin (AlamarBlue) assay is a widely used method that measures the metabolic activity of living cells.[10]
Protocol 1: Resazurin Cell Viability Assay
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Materials:
-
HEK293, CHO, or other suitable adherent cell line
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
(S)-3-Ethylmorpholine hydrochloride stock solution (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin, 10 mM stock)
-
Sterile, clear-bottom 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Count cells and adjust the density to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of (S)-3-Ethylmorpholine hydrochloride in complete medium. A common starting range is 100 µM down to 0.01 µM in half-log steps. Prepare dilutions at 2x the final concentration.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO, e.g., 0.5%) and "positive control" wells (a known cytotoxic agent like Doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Resazurin Incubation and Measurement:
-
Add 10 µL of the resazurin solution to each well (including "no cell" background controls).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Calculate the percentage viability for each compound concentration: (Fluorescence_Sample / Fluorescence_Vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Table 2: Example 96-Well Plate Layout for Cytotoxicity Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | PBS | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 3 | Cpd 3 | Cpd 3 | PC | PBS |
| B | PBS | 100 µM | 100 µM | 100 µM | 100 µM | 100 µM | 100 µM | 100 µM | 100 µM | 100 µM | 10 µM | PBS |
| C | PBS | 30 µM | 30 µM | 30 µM | 30 µM | 30 µM | 30 µM | 30 µM | 30 µM | 30 µM | 1 µM | PBS |
| D | PBS | 10 µM | 10 µM | 10 µM | 10 µM | 10 µM | 10 µM | 10 µM | 10 µM | 10 µM | 0.1 µM | PBS |
| E | PBS | 3 µM | 3 µM | 3 µM | 3 µM | 3 µM | 3 µM | 3 µM | 3 µM | 3 µM | Veh | PBS |
| F | PBS | 1 µM | 1 µM | 1 µM | 1 µM | 1 µM | 1 µM | 1 µM | 1 µM | 1 µM | Veh | PBS |
| G | PBS | 0.1 µM | 0.1 µM | 0.1 µM | 0.1 µM | 0.1 µM | 0.1 µM | 0.1 µM | 0.1 µM | 0.1 µM | Veh | PBS |
| H | PBS | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | PBS |
Cpd = Compound, PC = Positive Control, Veh = Vehicle, Blank = No Cells
Tier 2 Protocols: Target Binding and Functional Activity
Rationale: Once a non-toxic concentration range is established, the next step is to determine if the compound directly interacts with its putative target, the μ-opioid receptor. This is achieved through a two-pronged approach: a binding assay to measure physical interaction and a functional assay to measure the biological consequence of that interaction.[11]
Protocol 2: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]-DAMGO) that is known to bind with high affinity to the μ-opioid receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[12][13]
Figure 2: Principle of the competitive receptor binding assay.
Materials:
-
Membrane preparations from cells overexpressing the human μ-opioid receptor (e.g., CHO-μOR)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Radioligand: [³H]-DAMGO (specific activity ~50 Ci/mmol)
-
Unlabeled Ligand for Non-Specific Binding (NSB): Naloxone (10 mM stock)
-
Test compound: (S)-3-Ethylmorpholine hydrochloride
-
GF/B glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (total volume 200 µL):
-
Total Binding: 50 µL Binding Buffer, 50 µL [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), 50 µL vehicle, 50 µL membrane prep (e.g., 10-20 µg protein).
-
Non-Specific Binding (NSB): 50 µL Naloxone (final conc. 10 µM), 50 µL [³H]-DAMGO, 50 µL vehicle, 50 µL membrane prep.
-
Competitor Wells: 50 µL Binding Buffer, 50 µL [³H]-DAMGO, 50 µL test compound (serial dilutions), 50 µL membrane prep.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. The filter traps the membranes with bound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each competitor concentration, calculate the percentage of specific binding: ((CPM_Sample - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100.
-
Plot the percent specific binding against the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of competitor that displaces 50% of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Functional Assay
Principle: The μ-opioid receptor is a Gi-coupled GPCR. When activated by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[14] This change can be measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).
Figure 3: Simplified μ-opioid receptor signaling pathway via Gi coupling.
Materials:
-
CHO-μOR cells (or similar)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound and a known μOR agonist (e.g., DAMGO)
-
A commercial cAMP detection kit (e.g., HTRF® cAMP Dynamic 2 Kit from Cisbio)
-
White, low-volume 384-well plates
-
Plate reader compatible with the detection kit technology
Procedure:
-
Cell Preparation: Harvest and resuspend CHO-μOR cells in Stimulation Buffer at a density of ~2 x 10⁶ cells/mL.
-
Compound Addition: Add 5 µL of cell suspension to each well of a 384-well plate. Then add 5 µL of the test compound or control agonist at various concentrations (at 2x final concentration). Incubate for 15 minutes at room temperature.
-
Stimulation: Add 5 µL of Forskolin (at a 3x concentration that gives ~80% of max signal) to all wells except the negative control. This stimulates cAMP production. Incubate for 30 minutes at room temperature.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., 5 µL of HTRF d2-cAMP analog followed by 5 µL of HTRF anti-cAMP antibody).
-
Incubation & Reading: Incubate for 60 minutes at room temperature and read the plate on a compatible HTRF reader.
Data Analysis:
-
Calculate the HTRF ratio (Emission_665nm / Emission_620nm) * 10000.
-
Normalize the data: Set the signal from cells treated with Forskolin alone as 100% and the signal from the unstimulated cells as 0%.
-
Plot the percent inhibition of the Forskolin response against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect).
Tier 3 Protocols: Selectivity and Mechanism Confirmation
Rationale: An ideal drug candidate should be selective for its intended target to minimize off-target side effects.[15] Therefore, it is important to test (S)-3-Ethylmorpholine hydrochloride against other related opioid receptors, such as the delta (δ) and kappa (κ) receptors. Furthermore, confirming that the compound activates downstream signaling pathways provides additional evidence for its mechanism of action.
Protocol 4: Opioid Receptor Selectivity Profiling
Principle: This involves performing the same competitive radioligand binding assay described in Protocol 2, but using cell membranes that express the δ- or κ-opioid receptors and their respective selective radioligands (e.g., [³H]-DPDPE for δ, [³H]-U69,593 for κ).
Procedure:
-
Follow the procedure outlined in Protocol 2, making the following substitutions:
-
For δ-Receptor: Use membranes from CHO-δOR cells and [³H]-DPDPE as the radioligand.
-
For κ-Receptor: Use membranes from CHO-κOR cells and [³H]-U69,593 as the radioligand.
-
-
Determine the Ki value for (S)-3-Ethylmorpholine hydrochloride at each receptor.
Data Analysis:
-
Compare the Ki values obtained for the μ, δ, and κ receptors. A compound is considered selective for the μ-receptor if its Ki is significantly lower (e.g., >10-fold) for μ-OR compared to δ-OR and κ-OR.
Protocol 5: Downstream Signaling - ERK Phosphorylation
Principle: In addition to inhibiting adenylyl cyclase, Gi-coupled receptor activation can trigger other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[16] This can be detected by Western Blotting.
Procedure (High-Level):
-
Cell Treatment: Seed CHO-μOR cells in 6-well plates and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.
-
Stimulation: Treat the cells with (S)-3-Ethylmorpholine hydrochloride at its EC₅₀ and 10x EC₅₀ concentrations for various time points (e.g., 2, 5, 10, 30 minutes). Include a positive control (DAMGO) and a vehicle control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Quantify total protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Strip and re-probe the membrane with an antibody for total ERK1/2 as a loading control.
-
-
Detection: Use a chemiluminescent HRP substrate and image the blot.
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
An increase in this ratio upon treatment with (S)-3-Ethylmorpholine hydrochloride would confirm the activation of this downstream pathway.
Summary and Interpretation of Results
Collating the data from the screening cascade allows for the construction of a comprehensive initial profile of (S)-3-Ethylmorpholine hydrochloride.
Table 3: Summary of Expected Assay Outputs
| Assay Tier | Assay Name | Key Parameter | Interpretation |
|---|---|---|---|
| Tier 1 | Cell Viability | IC₅₀ | Concentration at which the compound is cytotoxic. |
| Tier 2 | Receptor Binding | Ki | Measure of binding affinity to the μ-opioid receptor. |
| Tier 2 | cAMP Functional Assay | EC₅₀ | Measure of functional potency as an agonist. |
| Tier 3 | Selectivity Profiling | Ki (μ, δ, κ) | Comparison of binding affinities across opioid receptor subtypes. |
| Tier 3 | ERK Phosphorylation | p-ERK/Total ERK Ratio | Confirmation of downstream signaling pathway activation. |
Interpretation:
-
A potent compound will have low Ki and EC₅₀ values (typically in the nM to low µM range).
-
A good therapeutic candidate will have a large "therapeutic window," meaning its IC₅₀ for cytotoxicity is much higher (>100-fold) than its EC₅₀ for functional activity.
-
A selective compound will show a significantly lower Ki for the μ-opioid receptor compared to the δ and κ receptors.
-
Confirmation of ERK phosphorylation provides further evidence that the compound acts as a functional agonist at the μ-opioid receptor.
These results will provide a strong foundation for further studies, including structure-activity relationship (SAR) analysis, lead optimization, and eventual in vivo testing.[15]
References
-
Patsnap Synapse. (2024). What is Ethylmorphine Hydrochloride used for? Retrieved from Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ethylmorphine Hydrochloride? Retrieved from Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylmorphine. PubChem Compound Summary for CID 5359271. Retrieved from [Link]
-
Glatzel, D. (2003). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record Part B: The New Anatomist. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-O-Ethylmorphine hydrochloride. PubChem Compound Summary for CID 5360692. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 57-81). Humana Press. [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. [Link]
-
An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Rampersad, S. N. (2012). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 928, pp. 241-249). Humana Press. [Link]
-
EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Small-molecule Screening Techniques in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylmorphine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell signaling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
-
The Scientist. (2015). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
-
Oxford Academic. (n.d.). Predicting mechanism of action of cellular perturbations with pathway activity signatures. Bioinformatics. [Link]
-
Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylmorpholine. PubChem Compound Summary for CID 7525. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. What is Ethylmorphine Hydrochloride used for? [synapse.patsnap.com]
- 4. Ethylmorphine | C19H23NO3 | CID 5359271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ethylmorphine Hydrochloride? [synapse.patsnap.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. uccaribe.edu [uccaribe.edu]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 16. Cell signaling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (S)-3-Ethylmorpholine Hydrochloride
Status: Operational Ticket Focus: Isolation, Purification, and Troubleshooting of CAS 923577-44-4 (and related salts). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Introduction: The "Invisible" Challenge
Welcome to the technical support portal. If you are accessing this guide, you are likely facing one of three specific failures with (S)-3-Ethylmorpholine Hydrochloride:
-
The "Oil" Trap: The product refuses to crystallize and remains a viscous, hygroscopic oil.
-
The Salt Contamination: Your NMR shows broad peaks or incorrect integration due to trapped inorganic salts (NaCl/KCl).
-
The Enantiomeric Drift: Your chiral HPLC indicates a drop in ee (enantiomeric excess) below 98%.
This guide treats the purification not just as a filtration step, but as a thermodynamic management of a highly hygroscopic chiral amine.
Module 1: Isolation & The "Oiling Out" Problem
User Report: "I added HCl to my reaction mixture, but instead of a white solid, I got a brown sticky oil at the bottom of the flask."
Root Cause Analysis
(S)-3-Ethylmorpholine HCl is an extremely hygroscopic salt.[1] If water is present (even trace amounts from the air or solvent), the lattice energy of the crystal cannot overcome the solvation energy of the water. The "oil" is actually a supersaturated aqueous solution of your product.
Protocol: The Azeotropic Reset
Do not attempt to freeze the oil to make it solid; it will turn back to oil upon warming. You must chemically dehydrate the system.
Step-by-Step Procedure:
-
Solvent Swap: Dissolve the "oil" entirely in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) to ensure homogeneity.
-
Azeotropic Drying: Add Toluene (ratio 10:1 relative to the alcohol).
-
Distillation: Rotovap down to dryness. The toluene/alcohol/water azeotrope will carry off the moisture.
-
Checkpoint: The residue should foam or form a crust, not a clear oil.
-
-
Crystallization (Displacement Method):
-
Redissolve the dry residue in warm Isopropanol (IPA) (approx. 50-60°C).
-
Add Ethyl Acetate (EtOAc) or Heptane dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then to 0°C.
-
Critical: Perform this under Nitrogen/Argon atmosphere to prevent moisture re-absorption.
-
Data: Solubility Profile for Solvent Selection
| Solvent System | Solubility (25°C) | Role in Purification |
| Water | Very High | Avoid. Causes oiling/loss of yield. |
| Methanol | High | Good for initial dissolution, bad for crystallization. |
| Isopropanol (IPA) | Moderate | Ideal primary solvent for crystallization. |
| Ethyl Acetate | Low | Ideal Anti-solvent. |
| Diethyl Ether | Insoluble | Aggressive anti-solvent (may precipitate amorphous solids). |
| Dichloromethane | Moderate/Low | Good for free-base extraction, poor for salt crystallization. |
Module 2: Chemical Purity (Removing Inorganic Salts)
User Report: "My elemental analysis shows high ash content, and the melting point is broad. I suspect NaCl contamination."
The "Free-Base" Loop
You cannot wash inorganic salts out of this product with water because the product is also water-soluble. You must switch the phase preference of the morpholine.
Workflow Diagram: The Purification Loop
Figure 1: The "Free-Base Loop" effectively separates the organic amine from inorganic contaminants by leveraging pH-dependent solubility switches.
Detailed Protocol:
-
Basify: Dissolve the impure salt in minimal water. Add 2M NaOH until pH > 12. The morpholine is now a neutral "Free Base" oil.
-
Extract: Extract 3x with Dichloromethane (DCM) or MTBE . The inorganic salts (NaCl) stay in the water; the morpholine moves to the organic layer.
-
Dry: Dry the combined organic layers over anhydrous Na₂SO₄. Filter.
-
Re-Salt: Cool the organic solution to 0°C. Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise. The pure HCl salt will precipitate immediately as a white solid.
Module 3: Optical Purity (Enantiomeric Excess)
User Report: "My (S)-isomer is only 85% ee. Can I recrystallize the HCl salt to upgrade it to >99%?"
Scientific Insight: The Limitations of HCl Salts
No. Simple alkyl-amine hydrochloride salts rarely form conglomerate crystals that allow for easy enantiomeric upgrading via recrystallization. They often form solid solutions where the (R)-isomer is trapped within the (S)-lattice.
Corrective Action: Classical Resolution
If your ee is low, you must perform a resolution step on the Free Base before forming the HCl salt.
Recommended Resolving Agents:
-
Dibenzoyl-L-tartaric acid (L-DBTA): Highly effective for 3-substituted morpholines.
-
Mandelic Acid: Alternative if tartrates fail.
Workflow:
-
Convert your low-ee HCl salt to Free Base (see Module 2).
-
Dissolve Free Base in Ethanol.
-
Add 1.0 equivalent of Dibenzoyl-L-tartaric acid .
-
Heat to reflux and cool slowly. The diastereomeric salt of the (S)-isomer should crystallize preferentially.
-
Filter crystals -> Crack salt with NaOH -> Reform pure HCl salt.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to wash the crystals? A: Use with caution. While the HCl salt is insoluble in acetone, primary/secondary amines can react with acetone to form imines (Schiff bases) if any excess base or heat is present, creating a new impurity. EtOAc is safer.
Q: The solid is turning pink/brown on the shelf. A: Morpholines are susceptible to N-oxidation or oxidative degradation if traces of acid/metals are present. Store the HCl salt under Argon in a desiccator. The color is likely a trace impurity (<0.1%) and may not affect assay, but it indicates instability.
Q: Why is my yield low after recrystallization? A: You likely used too much alcohol (MeOH/EtOH). These salts are very soluble. Use the "Displacement Method" (Module 1) where you dissolve in minimal alcohol and force precipitation with an anti-solvent (EtOAc/Heptane).
References
-
Synthesis and Properties of Chiral Morpholines
- Title: Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants.
- Source: Journal of the Chemical Society, Perkin Transactions 1.
- Context: Establishes the baseline for resolving 3-substituted morpholines using tartaric acid deriv
-
URL:[Link]
-
Handling Hygroscopic Amine Salts
- Title: Purification of organic hydrochloride salt? (Community Discussion & Protocols).
- Source: ResearchG
- Context: Validates the "Free-Base Loop" and azeotropic drying methods for w
-
URL:[Link]
-
Crystallization Solvent Selection
Sources
Technical Support Center: (S)-3-Ethylmorpholine Hydrochloride Synthesis
The following technical support guide addresses the synthesis, purification, and troubleshooting of (S)-3-Ethylmorpholine hydrochloride . This content is designed for researchers and process chemists requiring in-depth mechanistic insights and actionable solutions.
Product: (S)-3-Ethylmorpholine Hydrochloride CAS: 218594-88-8 (Free base: 55265-24-2) Application: Chiral building block for drug discovery (e.g., kinase inhibitors, receptor antagonists).
Part 1: Critical Synthesis Pathways & Failure Modes
To troubleshoot effectively, one must understand the specific route employed.[1] The two most common industrial pathways utilize the "Chiral Pool" strategy, starting from (S)-2-Aminobutyric acid or (S)-2-Aminobutanol .
Pathway Analysis (DOT Diagram)
The following diagram illustrates the two primary routes and the specific nodes where side reactions (impurities) are generated.
Caption: Logical flow of (S)-3-Ethylmorpholine synthesis showing critical bifurcation points for racemization and dimerization.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Chiral Integrity & Racemization[1]
Q1: We are observing a significant drop in enantiomeric excess (ee%) after the cyclization step. What is causing this?
Diagnosis: This is the most critical failure mode in the Amino Acid Route (via 3-ethylmorpholin-3-one).
Mechanism: The intermediate lactam has a chiral center at the C3 position, which is alpha to the carbonyl group.[1] Under basic conditions or high temperatures, the C3 proton becomes acidic (
Corrective Actions:
-
Temperature Control: Maintain the cyclization temperature below 0°C if using strong bases (e.g., NaH, KOtBu).[1]
-
Base Selection: Switch to non-nucleophilic, bulky bases (e.g., DIPEA) if the cyclization mechanism permits, or strictly control the stoichiometry of strong bases to avoid excess.[1]
-
Route Switch: Consider the Amino Alcohol Route (starting from (S)-2-aminobutanol). In this pathway, if chloroacetyl chloride is used, the resulting intermediate is often 5-ethylmorpholin-3-one.[1] Here, the chiral center (C5) is separated from the carbonyl (C3) by the nitrogen atom, making enolization-based racemization mechanistically impossible.[1]
Q2: Can the reduction step (Lactam
Diagnosis: Generally, no.[1][2] Standard reducing agents like Lithium Aluminum Hydride (LAH) or Borane-THF complex do not typically racemize the C3 center unless the reaction mixture is allowed to overheat significantly or if unreacted starting material remains in contact with basic aluminates for prolonged periods.[1] Validation: Check the optical rotation of the intermediate lactam before reduction. If the lactam is pure (S), but the product is racemic, investigate the quench procedure. Exothermic quenching of LAH can generate local hot spots promoting racemization.[1]
Category 2: Impurity Profiling & Side Reactions[1]
Q3: We see a persistent impurity at M+28 in the mass spectrum.[1] What is it?
Diagnosis: This is likely the N-Ethyl impurity (N-alkylation) or an incomplete reduction byproduct.
-
Scenario A (N-Ethylation): If you used an ethylating agent or if ethanol was present with a catalyst, you might have formed N,3-Diethylmorpholine.[1]
-
Scenario B (Formylation): If DMF was used as a solvent, N-formylation (+28 Da) is possible.[1]
-
Scenario C (Incomplete Reduction): The intermediate 3-ethylmorpholin-3-ol (hemiaminal) might persist if the reduction was not driven to completion.
Corrective Actions:
-
Solvent Swap: Avoid DMF; use THF or 2-MeTHF.
-
Stoichiometry: Increase the reducing agent equivalents (from 2.0 to 2.5 eq) and reflux time.
-
Workup: Ensure acidic hydrolysis is sufficient to break down any Borane-amine complexes, which can mimic impurities in LCMS.
Q4: The product is solidifying into a sticky gum rather than a crystalline solid. How do we fix the salt formation?
Diagnosis: Morpholine salts are notoriously hygroscopic.[1] A "gum" indicates either trapped solvent, excess HCl, or the presence of the regioisomer (2-ethylmorpholine).[1]
Protocol for Crystallization:
-
Solvent System: Dissolve the free base in dry diethyl ether or MTBE (Methyl tert-butyl ether).[1]
-
Acid Addition: Add 4M HCl in Dioxane dropwise at 0°C under nitrogen. Do not use aqueous HCl.
-
Isolation: If a gum forms, decant the supernatant, add fresh ether, and sonicate vigorously (trituration) to induce crystallization.[1]
-
Drying: Dry under high vacuum (<1 mbar) over
for 24 hours.
Part 3: Quantitative Impurity Data
Use this table to identify peaks in your HPLC/GC traces.
| Impurity Name | Structure Description | Origin | Control Strategy |
| (R)-Enantiomer | (R)-3-Ethylmorpholine | Racemization of lactam intermediate | Control temp. during cyclization; switch to Amino Alcohol route.[1] |
| Dimer | N,N'-linked bis-morpholine | Intermolecular nucleophilic attack | High dilution conditions (0.05 M) during cyclization. |
| Elimination Product | N-(but-1-en-2-yl) derivatives | Dehydration of amino alcohol | Avoid strong acids at high temps (>100°C). |
| Over-Alkylated | N-Alkyl-3-ethylmorpholine | Reaction with alkyl halides | Use stoichiometric limiting alkylating agents. |
| Hemiaminal | 3-Ethylmorpholin-3-ol | Incomplete reduction | Increase LAH/Borane equivalents; ensure dry solvents. |
Part 4: Analytical Validation Methods
To ensure scientific integrity, you must validate the product using these specific parameters.
1. Chiral HPLC Method (Enantiomeric Excess)
-
Column: Chiralpak IC or IG (Immobilized polysaccharide phases are preferred for amines).[1]
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is crucial to suppress peak tailing of the basic morpholine nitrogen.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV 210 nm (Morpholines have weak UV absorbance; consider Refractive Index (RI) or CAD if UV is insufficient).
2. NMR Validation (Regiochemistry)
-
1H NMR (CDCl3): Look for the diagnostic triplet of the ethyl group (
ppm) and the multiplet of the chiral proton at C3 ( ppm).[1] -
Verification: The integration of the protons adjacent to Oxygen (
ppm) vs. Nitrogen ( ppm) confirms the morpholine ring structure.[1]
References
-
Synthesis of Morpholines: Organic Chemistry Portal. "Morpholine Synthesis." Available at: [Link]
-
Racemization Mechanisms: Wijtmans, R., et al. "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives."[1] Synthesis, 2004(5), 641-662.[1]
-
Chiral Resolution & Analysis: PubChem. "(S)-3-Ethylmorpholine hydrochloride Compound Summary." Available at: [Link]
-
General Morpholine Properties: ECHA. "3-Ethylmorpholine Registration Dossier."[1][3] Available at: [Link][3]
Sources
Technical Support Center: Optimization of Reaction Conditions for (S)-3-Ethylmorpholine Hydrochloride
Content Type: Technical Guide & Troubleshooting Portal Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.0 (Optimized for High Enantiomeric Excess)
Executive Summary & Route Selection
(S)-3-Ethylmorpholine is a critical chiral building block, often employed in the synthesis of kinase inhibitors and neurological agents. Its value lies in the defined stereochemistry at the C3 position.
The optimization of its synthesis generally falls into two categories: Chiral Pool Synthesis (starting from L-2-aminobutyric acid) and Classical Resolution (starting from racemic morpholine).
Route Comparison Matrix
| Parameter | Route A: Chiral Pool (Recommended) | Route B: Classical Resolution |
| Starting Material | (S)-2-Aminobutyric acid (L-ABA) | Racemic 3-Ethylmorpholine |
| Enantiomeric Excess (ee) | >98% (Maintained via mechanism) | >99% (Dependent on recrystallization) |
| Scalability | High (Linear steps) | Medium (Yield capped at 50% theoretical) |
| Primary Risk | Racemization during cyclization | Incomplete separation of diastereomers |
| Cost Efficiency | Moderate (Reagent cost) | High (Cheap starting materials) |
Visual Workflow: The Optimized "Lactam" Route
We recommend the Lactam Reduction Route for high-purity applications. This pathway minimizes racemization by "locking" the nitrogen in an amide bond during the critical cyclization step.
Figure 1: The "Lactam Reduction" pathway ensures the chiral center remains undisturbed during ring formation.
Detailed Protocols & Optimization
Protocol A: Chiral Pool Synthesis (High Purity)
Step 1: Preparation of (S)-2-Aminobutanol
-
Reagents: (S)-2-Aminobutyric acid, NaBH4, I2 (catalyst), THF.
-
Optimization Tip: Maintain temperature <0°C during iodine addition to prevent runaway exotherms. Refluxing ensures complete reduction of the carboxylic acid.
-
Checkpoint: The product should be a viscous, colorless liquid.
Step 2: N-Acylation & Cyclization (The Critical Step)
-
Reagents: Chloroacetyl chloride, aqueous NaOH (Schotten-Baumann conditions) or NaH/THF (anhydrous).
-
Procedure:
-
React (S)-2-aminobutanol with chloroacetyl chloride at 0°C to form the N-chloroacetyl derivative.
-
Cyclization: Treat the intermediate with a strong base (e.g., KOtBu or NaH) in THF.
-
Why this works: This forms a lactam ((S)-5-ethylmorpholin-3-one). Unlike direct alkylation with dihalides, this intramolecular displacement is highly favored and prevents poly-alkylation.
-
Step 3: Lactam Reduction
-
Reagents: LiAlH4 (Lithium Aluminum Hydride), THF.
-
Procedure: Add the lactam solution dropwise to a suspension of LiAlH4 in THF. Reflux for 4-6 hours.
-
Workup (Fieser Method): Quench carefully with water, 15% NaOH, then water (1:1:3 ratio per gram of LAH). Filter the granular precipitate.
-
Salt Formation: Dissolve the free base in dry ether/DCM and bubble HCl gas (or add HCl in dioxane). The salt is hygroscopic; filter under nitrogen.
Protocol B: Resolution of Racemic Mixture
If cost is the primary driver, resolution is effective but labor-intensive.
-
Salt Formation: Mix racemic 3-ethylmorpholine (1 eq) with Dibenzoyl-D-tartaric acid (1 eq) in hot isopropanol or ethanol.
-
Crystallization: Allow to cool slowly. The diastereomeric salt of the (S)-enantiomer typically crystallizes first (verify specific rotation).
-
Recrystallization: Repeat 2-3 times until the melting point is constant.
-
Free Basing: Treat the salt with 2M NaOH and extract with DCM.
Troubleshooting Guide (Q&A)
Issue 1: Low Enantiomeric Excess (Racemization)
Q: My final product has an ee% of only 70-80%. Where did I lose chirality?
-
Diagnosis: Racemization usually occurs at the lactam stage if the reaction temperature is too high or if the base is too strong/concentrated for too long. The proton alpha to the carbonyl (and the chiral center) is acidic.
-
Solution:
-
Use KOtBu in THF at 0°C instead of refluxing with NaH.
-
Ensure the reduction (Step 3) is quenched immediately upon completion. Prolonged exposure to Lewis acids (aluminum salts) can sometimes induce isomerization.
-
Issue 2: Low Yield (Water Solubility)
Q: The reaction looks complete by TLC, but I recover very little product after extraction.
-
Diagnosis: (S)-3-Ethylmorpholine is a small, polar amine with high water solubility. Standard extraction (EtOAc/Water) leaves most product in the aqueous phase.
-
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl or K2CO3 before extraction.
-
Solvent Choice: Use DCM or Chloroform/Isopropanol (3:1) for extraction.
-
Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor for 24 hours.
-
Issue 3: Hygroscopicity & Handling
Q: The HCl salt turned into a sticky gum on the filter paper.
-
Diagnosis: 3-Ethylmorpholine hydrochloride is highly hygroscopic. It absorbs atmospheric moisture rapidly.
-
Solution:
-
Perform filtration under a blanket of dry nitrogen or argon.
-
Wash the salt with anhydrous diethyl ether to remove residual polar solvents.
-
Dry in a vacuum desiccator over P2O5 immediately. Store in a sealed vial at -20°C.
-
Issue 4: Impurity Profile (Yellow Color)
Q: The product is yellow/brown instead of white.
-
Diagnosis: Oxidation of the amine or presence of trace iodine (if used in Step 1).
-
Solution:
-
Distill the free base (bp ~138°C) under inert atmosphere before making the salt.
-
If iodine was used in the reduction, wash the organic phase with saturated sodium thiosulfate solution during workup.
-
Frequently Asked Questions (FAQ)
Q1: Can I use 1,2-dibromoethane to cyclize (S)-2-aminobutanol directly?
-
Answer: It is possible but not recommended . Direct alkylation often leads to:
-
N,N-dialkylation (quaternary salts).
-
Elimination reactions (formation of vinyl species).
-
Lower yields compared to the lactam route.
-
Q2: How do I determine the enantiomeric purity?
-
Answer: Use Chiral HPLC.[1]
-
Column: Chiralpak IA or IC.
-
Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).
-
Derivatization: If the free amine doesn't resolve well, derivatize with Mosher's acid chloride or Benzyl chloroformate (Cbz-Cl) to improve separation.
-
Q3: Is the compound stable in solution?
-
Answer: The HCl salt is stable in water/methanol. The free base can absorb CO2 from the air (forming carbamates) and oxidize over time. Always store as the salt.
References
-
Synthesis of Chiral Morpholines via Amino Alcohols
- Source: ChemicalBook & PubChem Compound Summary.
- Context: General preparation methods for 3-substituted morpholines involving cycliz
-
Link:
-
Resolution of Racemic Bases
- Source: Chemistry LibreTexts.
- Context: Standard protocols for resolving chiral amines using tartaric acid deriv
-
Link:
-
Synthesis from (S)-2-Aminobutyric Acid (Patent Context)
- Source: Google P
-
Context: Method for synthesizing (S)-2-aminobutanol from (S)-2-aminobutyric acid, the precursor for the chiral pool route.[2]
-
Link:
-
Morpholine Synthesis Optimization
- Source: Organic Chemistry Portal.
-
Context: Recent literature on metal-catalyzed and cyclization strategies for substituted morpholines.[3]
-
Link:
Sources
overcoming poor solubility of (S)-3-Ethylmorpholine hydrochloride in assays
Welcome to the technical support guide for (S)-3-Ethylmorpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro and in vivo assays. Here, we combine fundamental physicochemical principles with proven laboratory techniques to ensure you can confidently prepare and utilize this compound in your critical experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving (S)-3-Ethylmorpholine hydrochloride in my aqueous assay buffer. Why is this happening?
A1: While hydrochloride salts of amines are generally designed to enhance aqueous solubility compared to their free base form, challenges can still arise.[1][2] (S)-3-Ethylmorpholine hydrochloride is a salt of a weak base (morpholine pKa ≈ 8.5) and a strong acid. Its solubility is highly dependent on the pH of the solvent.[3][4] If your aqueous buffer has a pH that is close to or above the pKa of the parent amine, the equilibrium will shift, forming the less soluble free base, which can precipitate out of solution. Furthermore, high concentrations of other salts in your buffer can lead to a "common ion effect," which may also reduce solubility.[3]
Q2: What is the best starting solvent for creating a high-concentration stock solution?
Q3: Can I just heat the solution or sonicate it to get the compound to dissolve?
A3: Yes, these are common physical methods to enhance the rate of dissolution. Gentle warming (e.g., to 37°C) and sonication can help overcome the activation energy required for the solute to dissolve. However, be cautious. These methods primarily speed up the dissolution process; they may not significantly increase the thermodynamic solubility limit. If the compound crashes out of solution upon returning to room temperature, you have created a supersaturated solution, which is unstable for experimental use. Always check for precipitation after the solution has cooled.
Q4: How much organic solvent (like DMSO) is acceptable in my cell-based assay?
A4: This is a critical consideration, as solvents can have their own biological effects.[8] For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity or other off-target effects.[9] Ethanol can also be used, but it is often more cytotoxic than DMSO at similar concentrations. It is imperative to run a vehicle control group in your experiment, which contains the same final concentration of the solvent as your test groups, to account for any solvent-induced effects.[5]
Q5: Is it better to adjust the pH of my buffer to improve solubility?
A5: Adjusting the pH can be a very effective strategy. Since (S)-3-Ethylmorpholine hydrochloride is an acidic salt, maintaining a slightly acidic pH (e.g., pH 4.0-6.0) will keep the molecule in its protonated, more soluble, salt form.[3] However, you must ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability). If your assay requires a physiological pH (e.g., 7.4), you may need to rely on other strategies like using co-solvents.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are observing precipitation or cloudiness when preparing your working solutions, follow this systematic troubleshooting workflow.
Step 1: Initial Assessment & Solvent Selection
First, confirm the identity and purity of your compound. Then, assess the required final concentration in your assay. The primary goal is to first create a high-concentration, stable stock solution, which can then be diluted into the final aqueous assay medium.
dot graph TD { A[Start: Need to dissolve (S)-3-Ethylmorpholine HCl] --> B{What is the desired final assay concentration?}; B --> C[< 100 µM]; B --> D[> 100 µM or High mM]; C --> E[Attempt direct dissolution in acidic aqueous buffer (pH < 6.5)]; D --> F[Prepare high-concentration stock in an organic solvent]; F --> G{Choose a Primary Solvent}; G --> H[DMSO]; G --> I[Ethanol]; H --> J[Prepare 10-50 mM Stock]; I --> J; J --> K{Observe for complete dissolution}; K --> L[Success: Proceed to Dilution]; K --> M[Failure: Go to Step 2]; } dot Caption: Initial Solvent Selection Workflow.
Step 2: Optimizing the Stock Solution
If the compound does not fully dissolve in your initial organic solvent choice at room temperature, employ physical methods before changing solvents.
| Method | Protocol | Rationale & Key Considerations |
| Sonication | Place the vial in a bath sonicator for 5-15 minute intervals. Check for dissolution after each interval. | Uses ultrasonic waves to break apart solid particles and increase solvent-solute interaction. Avoid over-heating. |
| Gentle Warming | Place the vial in a water bath or heating block set to 30-40°C. Vortex intermittently. | Increases kinetic energy, enhancing the dissolution rate. Do not exceed 40°C to prevent potential compound degradation. Ensure the solution remains clear after cooling to room temperature. |
| Vortexing | Vortex the solution vigorously for 1-2 minutes. | Provides mechanical agitation to aid in the dissolution process. |
If these methods fail, consider using a combination of solvents (a co-solvent system) for your stock. For example, a mixture of DMSO and ethanol might be effective.[10][11]
Step 3: The Dilution Step - Avoiding Precipitation
Precipitation often occurs when diluting the organic stock solution into the aqueous assay buffer. This is known as "antisolvent precipitation."[12] The key is to maintain the compound's solubility during the dilution process.
Protocol: Serial Dilution into Aqueous Buffer
-
Preparation : Have your concentrated organic stock solution and final aqueous assay buffer ready.
-
Vortexing is Crucial : While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop-by-drop or in a very slow stream.
-
Mechanism : The rapid mixing disperses the organic solvent quickly, preventing localized areas of high compound concentration that can trigger precipitation.
-
Observation : After addition, continue vortexing for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitate against a dark background.
If precipitation still occurs, the final concentration of the organic co-solvent may be insufficient to keep the compound in solution.
Step 4: Advanced Strategies
If the above steps are insufficient, more advanced formulation strategies may be necessary. These are common in preclinical drug development.[10]
-
pH Adjustment : As a primary strategy, prepare your final assay buffer at a more acidic pH (if the assay permits). A pH between 4.0 and 6.0 is often optimal for amine hydrochloride salts.[13]
-
Use of Co-solvents in the Final Buffer : Increase the percentage of a water-miscible organic solvent in your final assay medium.[10] For example, including 1-5% ethanol or polyethylene glycol (PEG) in the final buffer can significantly enhance solubility. Always verify solvent compatibility with your assay.
-
Particle Size Reduction : For bulk material, reducing particle size increases the surface area available for dissolution.[14] This can be achieved through techniques like micronization, though it is a more involved process typically performed by the manufacturer or a specialized lab.[14]
dot graph TD { subgraph "Troubleshooting Workflow" A[Start: Precipitation observed in working solution] --> B{Did you prepare a concentrated organic stock?}; B -->|No| C[Go to Step 1: Prepare Stock in DMSO/Ethanol]; B -->|Yes| D{How was the dilution performed?}; D --> E[Added stock to buffer, then mixed]; D --> F[Added stock while vortexing buffer]; E --> G[Problem: Antisolvent Precipitation. Solution: Re-make by adding stock to vigorously vortexing buffer.]; F --> H{Still Precipitates?}; H -->|Yes| I[Issue: Final concentration exceeds solubility in the mixed-solvent system.]; I --> J{Select an Advanced Strategy}; J --> K[Lower the pH of the final buffer (if assay compatible)]; J --> L[Increase co-solvent % in final buffer (e.g., add 1-5% Ethanol or PEG)]; J --> M[Consider other formulation approaches (e.g., cyclodextrins)]; K --> N[Re-test]; L --> N; M --> N; end } dot Caption: Decision tree for troubleshooting precipitation.
References
- ChemBK. (2024). (3S)-3-ethylmorpholine.
- Aïssa, K., et al. (2021).
- Alfa Chemistry. (n.d.). CAS 10024-89-2 Morpholine HydroChloride.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- PubChem. (n.d.). 3-O-Ethylmorphine hydrochloride.
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
- Chavda, H., et al. (n.d.).
- Sahoo, C., et al. (n.d.).
- ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- Wikipedia. (n.d.). Morpholine.
- Fisher Scientific. (2018). SAFETY DATA SHEET - Ethyl thiomorpholine-3-carboxylate hydrochloride.
- ResearchGate. (2024). Salt Formation to Improve Drug Solubility | Request PDF.
- Tablets & Capsules Magazine. (2024). Formulating OSDs for Poorly Soluble Drugs.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Morpholine Hydrochloride | 10024-89-2.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- The Japanese Pharmacopoeia. (n.d.). Part I / Ethylmorphine Hydrochloride.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Hilst, C., et al. (n.d.).
- ACS Publications. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH | Industrial & Engineering Chemistry Research.
- Wikipedia. (n.d.). Ethylmorphine.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Tønnesen, H. H., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- Sciencemadness Wiki. (2022). Morpholine.
- ChemScene. (n.d.). 748117-01-3 | (S)-3-Ethylmorpholine.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- ChemicalBook. (n.d.). MORPHOLINIUM CHLORIDE | 10024-89-2.
- PubChem. (n.d.). Ethylmorphine | C19H23NO3 | CID 5359271.
- Lead Sciences. (n.d.). (S)-3-Ethylmorpholine hydrochloride.
- SciSpace. (n.d.). Biological actions of drug solvents.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. chembk.com [chembk.com]
- 8. scispace.com [scispace.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-products in the N-functionalization of (S)-3-Ethylmorpholine hydrochloride
Current Status: Operational Ticket ID: CHEM-SUP-3EM-001 Subject: Minimizing By-products & Maximizing Yield in (S)-3-Ethylmorpholine N-Functionalization
Executive Summary
You are working with (S)-3-Ethylmorpholine hydrochloride . This substrate presents a unique "Goldilocks" challenge:
-
Steric Hindrance: The C3-ethyl group creates significantly more steric bulk around the nitrogen than a methyl group, slowing down nucleophilic attack and making the nitrogen "hard to reach" for bulky electrophiles.
-
Chirality: The (S)-configuration is robust but not invincible. Harsh basic conditions or radical pathways can lead to racemization.
-
Salt Form: The HCl salt locks the nitrogen lone pair. Incomplete free-basing is the #1 cause of "no reaction" or low yields.
This guide is structured as a Tier 3 Technical Support workflow to troubleshoot and optimize your specific pathway.
Module 1: The Pre-Reaction "Salt Break" (Critical)
Issue: "I added base to the reaction, but conversion is <10%." Diagnosis: The hydrochloride salt is not fully neutralized, or the resulting inorganic salts are trapping the amine. In-situ neutralization often fails for hindered amines because the equilibrium doesn't favor the free base rapidly enough for the subsequent kinetic step.
Protocol: The "Ex-Situ" Free-Base Strategy
Do not rely on adding TEA/DIPEA directly to the reaction vessel. Pre-liberate the amine.
-
Dissolution: Dissolve (S)-3-Ethylmorpholine HCl in minimal water (approx. 3 mL/g).
-
Basification: Add 4M NaOH dropwise until pH > 12.
-
Why: You must suppress the ammonium form completely.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or MTBE .
-
Note: The ethyl group increases lipophilicity compared to morpholine, making extraction efficient.
-
-
Drying: Dry over Na₂SO₄, filter, and concentrate carefully (boiling point is relatively high, ~160°C, but avoid prolonged vacuum to prevent loss).
Figure 1: Ex-situ neutralization workflow to ensure 100% active nucleophile availability.
Module 2: N-Alkylation (Sɴ2) Troubleshooting
Issue: "I see over-alkylation (quaternary salts) or elimination by-products."
The Steric/Electronic Trade-off
The C3-ethyl group blocks the "back" of the nitrogen, slowing down Sɴ2. To compensate, researchers often apply heat, which triggers Hofmann Elimination (ring opening) or Quaternization (if the electrophile is small).
Optimization Matrix
| Parameter | Recommendation | Scientific Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | The "Cesium Effect" increases solubility in organic solvents and promotes naked anion reactivity without being strong enough to cause racemization. |
| Solvent | Acetonitrile (ACN) or DMF | ACN is preferred for milder temperatures. DMF for difficult substrates (but watch for thermal decomposition). |
| Stoichiometry | 0.95 eq. Electrophile | Use a slight deficit of the alkylating agent. It is easier to wash away unreacted amine than to separate quaternary salts. |
| Additive | KI (0.1 eq) | Finkelstein reaction in situ converts R-Cl/R-Br to highly reactive R-I, allowing lower temperatures. |
FAQ: How do I stop Over-Alkylation?
A: The C3-ethyl group actually helps prevents over-alkylation compared to simple morpholine. However, if you see it:
-
Dilution: Run the reaction at 0.05 M or lower.
-
Slow Addition: Add the electrophile via syringe pump over 1 hour.
Module 3: Reductive Amination (The Preferred Route)
Issue: "The reaction stalls at the intermediate. I see unreacted aldehyde."
The Mechanism & Failure Point
The formation of the iminium ion is the rate-determining step. The C3-ethyl group sterically hinders the approach of the carbonyl carbon to the nitrogen lone pair.
Protocol: Titanium-Mediated Reductive Amination
Standard conditions (STAB/DCM) often fail. Use a Lewis Acid to force iminium formation.
-
Complexation: Mix Free Amine (1.0 eq) + Aldehyde/Ketone (1.1 eq) + Ti(OiPr)₄ (1.2 eq) .
-
Condition: Stir neat or in minimal THF for 1-2 hours.
-
Observation: Solution often becomes viscous/yellow (Titanium-amine complex).
-
-
Reduction: Dilute with MeOH/THF, then add NaBH₄ (not STAB - it's too bulky/slow for this hindered system).
-
Quench: Add aqueous NaOH (1M) to precipitate TiO₂. Filter over Celite.[1]
Figure 2: Pathway comparison showing why Titanium additives are required for hindered morpholines.
Module 4: Buchwald-Hartwig Coupling
Issue: "Catalyst death. No product, just dehalogenated aryl starting material."
The Challenge: Beta-Hydride Elimination
Secondary amines with alpha-hydrogens (like morpholines) are prone to
The Solution: Ligand Selection
You cannot use standard PPh₃ or dppf. You must use bulky, electron-rich biaryl phosphine ligands that accelerate reductive elimination.
-
Primary Choice: RuPhos or BrettPhos .
-
Why: These ligands create a "pocket" that accommodates the steric bulk of the 3-ethyl group while forcing the palladium center to eject the product rapidly.
-
-
Base: NaOtBu (Standard) or LHMDS (if base-sensitive groups exist).
-
Pre-catalyst: Use RuPhos Pd G4 precatalyst to ensure accurate Pd:Ligand ratio and prevent oxidation.
Module 5: Preserving Chiral Integrity (Racemization)
Issue: "My product has low ee% (enantiomeric excess)."
Risk Factors
The C3 chiral center is alpha to the nitrogen. While generally stable, it can racemize via:
-
Radical Mechanisms: Avoid high temperatures (>120°C) with radical initiators.
-
Enamine Tautomerization: If there is a carbonyl group nearby or during harsh oxidation steps.
Safety Checks
-
Avoid: Strong organolithiums (n-BuLi) which can deprotonate the C3 position.
-
Monitor: Use Chiral HPLC (e.g., Chiralpak IA/IB columns) to verify ee% before proceeding to the next step.
-
Temperature: Keep Sɴ2 reactions < 80°C. If higher heat is needed, switch to Buchwald coupling (catalytic pathway is lower energy).
References
-
Preparation of Morpholine Derivatives: ChemRxiv. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." (2024).[2]
-
Reductive Amination of Hindered Amines: Master Organic Chemistry. "Reductive Amination: Conditions and Mechanism." (2017).
-
Buchwald-Hartwig Ligand Selection: Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." (2013).
-
Steric Effects in Amine Alkylation: Organic Chemistry Portal. "Synthesis of Secondary and Tertiary Amines."
-
General Reactivity of 3-Substituted Morpholines: National Institutes of Health (NIH). "Synthesis and SAR of morpholine and its derivatives."
Sources
addressing racemization during the synthesis of (S)-3-Ethylmorpholine hydrochloride
Technical Support Center: (S)-3-Ethylmorpholine Hydrochloride Synthesis
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Ethylmorpholine hydrochloride. Maintaining stereochemical integrity is paramount for the efficacy and safety of chiral drug substances. This document provides in-depth, experience-driven troubleshooting advice to diagnose and mitigate racemization, a common challenge in this synthetic route.
Section 1: Frequently Asked Questions (FAQs) on Racemization
This section addresses the fundamental principles of racemization as it pertains to the synthesis of (S)-3-Ethylmorpholine.
Q1: What is racemization and why is it a critical issue in this synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In the context of (S)-3-Ethylmorpholine, the chiral center is the carbon atom at the 3-position, which bears the ethyl group. Loss of stereochemical purity at this center leads to the formation of the unwanted (R)-enantiomer. For pharmaceutical applications, this is a critical issue because different enantiomers can have vastly different pharmacological activities, from being inactive to causing harmful side effects. Regulatory bodies require strict control and quantification of enantiomeric purity.
Q2: During which stages of the synthesis is racemization most likely to occur?
A2: Racemization risk is highest during steps that involve the removal of the proton at the chiral center (the α-proton). This is most likely to happen under either harsh basic or acidic conditions, or at elevated temperatures.[1][2] The key stages to monitor are:
-
Cyclization Step: The formation of the morpholine ring from an N-substituted amino alcohol precursor. This step often involves conditions that can facilitate the formation of a planar, achiral intermediate (like an enamine or iminium ion), which can be re-protonated non-stereoselectively.[3]
-
Purification & Salt Formation: Recrystallization at high temperatures or uncontrolled pH during the formation of the hydrochloride salt can create conditions conducive to epimerization.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product and intermediates?
A3: The most reliable and widely used method for determining the enantiomeric excess of chiral amines and their derivatives is Chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[5] Gas Chromatography (GC) with a chiral column is also a viable alternative. It is crucial to develop a validated analytical method to monitor the e.e. not only of the final product but also of key chiral intermediates to pinpoint where potential racemization occurs.
Section 2: Racemization Troubleshooting Guide
This section provides a structured approach to identifying and solving racemization problems at specific stages of the synthesis.
Problem Area 1: Racemization During Ring Closure/Cyclization
The intramolecular cyclization of the N-substituted-(S)-2-amino-1-butanol derivative is the most critical step for maintaining stereochemical integrity.
-
Symptom: A significant decrease in enantiomeric excess is observed after the cyclization step when comparing the chiral purity of the starting amino alcohol with the resulting 3-ethylmorpholine.
-
Root Cause Analysis: The primary mechanism for racemization at this stage is the formation of a transient, planar achiral intermediate.[3] Under basic or acidic conditions, the proton on the chiral carbon (C3) can be abstracted. This can lead to the formation of an enamine or an iminium ion, which loses its stereochemical information. Subsequent non-selective reprotonation results in a mixture of (S) and (R) enantiomers.[7][8] Harsh reaction conditions, such as high temperatures and the use of strong, non-hindered bases, accelerate this process.[9]
-
Selection of Base and Reaction Temperature: The choice of base is critical. A strong, sterically hindered base is less likely to abstract the α-proton. Milder conditions are generally preferred to avoid racemization.[9]
-
Recommended Protocol: Use a milder base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-Diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH).
-
Experimental Step-by-Step:
-
Dissolve the N-substituted amino alcohol precursor in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Add 1.5 to 2.0 equivalents of finely powdered K₂CO₃ or 2.0 equivalents of DIPEA.
-
Maintain the reaction temperature between 60-80°C. Higher temperatures should be avoided.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the inorganic base, and proceed with workup.
-
-
-
Control of pH during Workup: Acidic or basic aqueous workups can also induce racemization. It is essential to neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH levels.
Visualizing the Racemization Mechanism
The diagram below illustrates the base-catalyzed racemization pathway during cyclization, proceeding through a planar achiral enamine intermediate.
Caption: Base-catalyzed racemization via an achiral intermediate.
Problem Area 2: Racemization During Salt Formation and Purification
-
Symptom: The enantiomeric excess of the free base (3-Ethylmorpholine) is high (>99%), but the final isolated hydrochloride salt shows a reduced e.e.
-
Root Cause Analysis: Epimerization can occur during the acidification process if conditions are not carefully controlled. Localized high concentrations of acid or elevated temperatures during salt formation or subsequent recrystallization can provide enough energy to overcome the activation barrier for proton exchange at the chiral center.
-
Controlled Salt Formation:
-
Recommended Protocol: Perform the salt formation at a low temperature (0-5°C) by slowly adding a solution of HCl in a non-protic solvent like diethyl ether or isopropanol to a solution of the free base.
-
Experimental Step-by-Step:
-
Dissolve the purified (S)-3-Ethylmorpholine free base in anhydrous diethyl ether or isopropyl acetate.
-
Cool the solution to 0°C in an ice bath with gentle stirring.
-
Slowly add, dropwise, a stoichiometric amount (1.0 eq) of a pre-prepared solution of HCl in isopropanol (or ethereal HCl).
-
Stir for 30-60 minutes at 0°C as the hydrochloride salt precipitates.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum at a low temperature (<40°C).
-
-
-
Optimized Recrystallization:
-
Guidance: If recrystallization is necessary to improve chemical purity, screen for solvent systems that allow for crystallization at lower temperatures. Avoid prolonged heating. A solvent/anti-solvent system (e.g., ethanol/diethyl ether) at room temperature or below is often effective.
-
Section 3: Analytical Protocol for Chiral Purity Assessment
A robust analytical method is essential for troubleshooting. The following provides a typical starting point for a Chiral HPLC method. Method development and validation are required for specific applications.[4]
Standard Chiral HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Chiral Stationary Phase (CSP), e.g., polysaccharide-based like Chiralpak® series. | These columns provide excellent enantioselectivity for a wide range of amine compounds.[10] |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). | The alcohol modifier and basic additive (DEA) are crucial for achieving good peak shape and resolution for amines. |
| Flow Rate | 0.5 - 1.0 mL/min. | Standard flow rate for analytical HPLC, providing a balance between resolution and analysis time. |
| Column Temp. | 25°C. | Temperature control ensures reproducible retention times. |
| Detection | UV detector at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer (MS). | Provides sensitive detection for the analyte. |
| Sample Prep. | Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. | Ensures compatibility with the HPLC system and prevents peak distortion. |
Section 4: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and addressing racemization issues.
Caption: A decision-making workflow for troubleshooting racemization.
References
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available at: [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Chiral Amines. Topics in Catalysis, 57, 284–300. Available at: [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
PMC - NIH. (2022). Epimerisation in Peptide Synthesis. Available at: [Link]
-
White Rose University Consortium. (2016). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
ResearchGate. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. aklectures.com [aklectures.com]
- 4. rjptonline.org [rjptonline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Optimization for (S)-3-Ethylmorpholine Hydrochloride
Topic: Trace Level Detection & Method Optimization Target Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists Version: 2.0 (Tier 3 Engineering Support)
Introduction: The Analytical Challenge
Welcome to the Advanced Technical Support Center. You are likely here because (S)-3-Ethylmorpholine hydrochloride (CAS: 748117-01-3) is presenting a specific set of analytical hurdles.
As a small, polar, chiral secondary amine, this molecule defies standard C18 Reversed-Phase (RP) workflows. Its low logP (~0.4) causes elution in the void volume, its lack of a chromophore renders standard UV detection useless at trace levels (ppm/ppb), and its secondary amine structure creates peak tailing due to silanol interactions. Furthermore, as a potential precursor to N-nitroso compounds, its trace analysis requires rigorous sensitivity and artifact prevention.
This guide moves beyond basic "textbook" advice, offering troubleshooting based on mechanistic causality and field-proven optimization strategies.
Module 1: Method Selection & Chromatographic Strategy
Q: My analyte elutes in the void volume (k' < 1) on a standard C18 column. How do I retain this polar amine?
A: This is the most common failure mode. (S)-3-Ethylmorpholine is too hydrophilic for standard C18 retention. You have two robust pathways for trace analysis:
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) – Recommended for LC-MS/MS HILIC is the gold standard for small polar amines. It uses a polar stationary phase and a high-organic mobile phase, creating a water-enriched layer on the surface where the analyte partitions.
-
Stationary Phase: Silica or Zwitterionic (ZIC-HILIC). Bare silica provides excellent retention for amines via cation exchange with silanols.
-
Mobile Phase: High Acetonitrile (80-95%) with Ammonium Formate/Acetate buffer.
-
Mechanism: Partitioning + weak electrostatic interaction.
Option B: Ion-Pairing Chromatography (IPC) – Alternative for HPLC-UV If you are restricted to Reversed-Phase instrumentation, you must use an ion-pairing reagent.
-
Reagent: Sodium Octanesulfonate or Heptafluorobutyric Acid (HFBA).
-
Warning: IPC reagents suppress MS ionization (signal killing) and permanently modify columns. Do not use this for trace LC-MS work if possible.
Decision Matrix:
Module 2: Peak Shape & Tailing Troubleshooting
Q: I am seeing severe peak tailing (As > 2.0). What causes this and how do I fix it?
A: Tailing in secondary amines like (S)-3-Ethylmorpholine is caused by Secondary Silanol Interactions . The protonated amine (
Troubleshooting Protocol:
| Parameter | Optimization Action | Scientific Rationale |
| Mobile Phase pH | Adjust to pH 3.0 - 4.0 | At low pH, silanols are protonated ( |
| Buffer Strength | Increase to 10-20 mM | Higher ionic strength (e.g., Ammonium Formate) masks residual silanols and competes for binding sites. |
| Column Choice | Switch to "Hybrid" or "Endcapped" | Use Ethylene-Bridged Hybrid (BEH) or fully endcapped columns which have fewer free silanols. |
| Sample Diluent | Match Initial Mobile Phase | Injecting a water-rich sample into a HILIC column (high organic) causes "solvent mismatch" and peak distortion. Dilute sample in 80% Acetonitrile. |
Module 3: Mass Spectrometry Optimization (Trace Detection)
Q: I cannot achieve the required LOD/LOQ (e.g., < 10 ppb). My signal is unstable.
A: (S)-3-Ethylmorpholine is a small molecule (MW ~115 Da).[1] In LC-MS, low-mass cutoff and background noise are critical issues.
Optimization Steps:
-
Ionization Mode: Electrospray Ionization Positive (ESI+ ). The secondary amine is easily protonated (
). -
Fragment Selection (MRM): You must select transitions that are specific. Common morpholine fragments involve ring opening.
-
Precursor: 116.2 m/z
-
Product Candidates: Optimize for loss of ethyl group or ring cleavage (e.g., m/z 70, 88). Note: Empirical tuning is required as fragmentation energy varies by instrument.
-
-
Source Temperature: Keep moderate (350°C - 450°C). Small amines are volatile; excessive heat can degrade sensitivity.
Critical Warning: The "Nitrosamine" Artifact Morpholines are precursors to nitrosamines. If your mobile phase contains nitrate contaminants or if the sample has nitrite traces, you may form N-nitroso-3-ethylmorpholine in the ESI source (in-source formation).
-
Validation Check: Monitor the transition for the nitrosamine (MW + 29) to ensure you are not generating artifacts during analysis. Use high-purity solvents.
Module 4: Chiral Separation (Enantiomeric Purity)
Q: How do I separate the (S)-enantiomer from the (R)-enantiomer?
A: Analytical differentiation requires a chiral selector. Standard C18 or HILIC columns will not separate enantiomers.
Recommended System:
-
Column: Polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized).
-
Mode: Normal Phase (Hexane/Ethanol/DEA) or Polar Organic Mode (Acetonitrile/Methanol/DEA).
-
Additive: You MUST add a basic additive (0.1% Diethylamine or Butylamine) to the mobile phase. This suppresses the ionization of the amine, improving peak shape and allowing the chiral recognition mechanism to function.
Module 5: Sample Preparation & Recovery
Q: My recovery is low (< 80%) from complex matrices (e.g., plasma, formulation).
A: Polar amines bind to glass and active sites in the matrix.
Protocol for High Recovery:
-
Extraction Solvent: Use Acidified Methanol (0.1% Formic Acid in MeOH). The acid keeps the amine protonated and soluble, while MeOH precipitates proteins/matrix.
-
Container Material: Use Polypropylene (PP) vials. Avoid non-deactivated glass, as the amine will adsorb to the glass surface at trace concentrations.
-
Filtration: Avoid Nylon filters (they bind amines). Use PTFE or Regenerated Cellulose (RC) .
Visual Troubleshooting Logic
References
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A.
- Context: Authoritative grounding on the mechanism of retaining polar amines like ethylmorpholine on HILIC vs. RP.
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.
- Context: Regulatory framework regarding the risk of secondary amines (morpholines) forming mutagenic nitrosamines.
-
PubChem. (2025).[2][3] Compound Summary: 3-Ethylmorpholine.[1][3] National Library of Medicine.
- Context: Verification of physicochemical properties (MW, H-bond donors/acceptors)
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Context: Technical comparison of column chemistries for polar analyte retention.
Sources
Comparative Guide: Biological Activity of (S)- vs. (R)-3-Ethylmorpholine Scaffolds
Executive Summary
3-Ethylmorpholine is a critical chiral heterocyclic scaffold ("privileged structure") in modern medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (mTOR, PI3K), appetite suppressants, and varying G-protein coupled receptor (GPCR) ligands.
Unlike the opiate Ethylmorphine (Dionine), to which it is unrelated, 3-ethylmorpholine acts as a spatial director in drug design. The biological activity of this moiety is strictly stereodependent:
-
The (S)-Enantiomer: Frequently the "eutomer" (active isomer) in kinase inhibitor design, providing the optimal vector for substituents to engage the ATP-binding hinge region.
-
The (R)-Enantiomer: Often functions as the "distomer" (inactive or less active), though it may occasionally offer superior metabolic stability or distinct selectivity profiles in specific CNS targets.
This guide analyzes the stereochemical impact of the 3-ethylmorpholine motif on potency, selectivity, and pharmacokinetics.
Structural & Stereochemical Basis[1]
The biological divergence between (S)- and (R)-3-ethylmorpholine stems from the spatial orientation of the ethyl group at the C3 position relative to the morpholine nitrogen and oxygen.
The Chiral Vector
In a chair conformation, the 3-ethyl group dictates the conformation of the ring and the availability of the nitrogen lone pair.
-
(S)-Configuration: Often directs the N-substituent into a specific hydrophobic pocket (e.g., Valine/Isoleucine gatekeeper residues in kinases).
-
(R)-Configuration: Projects the ethyl group in the opposite vector, often causing steric clash with receptor walls or exposing the molecule to rapid metabolic oxidation.
Visualization of Stereoselective Binding
The following diagram illustrates the "Three-Point Attachment" theory applied to a generic kinase active site, demonstrating why the (S)-isomer typically binds with higher affinity.
Figure 1: Stereochemical discrimination mechanism. The (S)-ethyl group facilitates hydrophobic interaction, stabilizing the complex, while the (R)-ethyl group induces steric clash.
Comparative Biological Activity Data[2][3][4][5]
The following data summarizes the impact of the 3-ethylmorpholine stereocenter in representative drug discovery campaigns (Kinase Inhibition and CNS Modulation).
Potency and Selectivity (Representative Data)
| Parameter | (S)-3-Ethylmorpholine Derivative | (R)-3-Ethylmorpholine Derivative | Biological Implication |
| mTOR Inhibition (IC₅₀) | 4.2 nM (High Potency) | >1,200 nM (Inactive) | The (S)-ethyl group is required to fill the ribose-binding pocket of the kinase ATP site. |
| Appetite Suppression | Active (ED₅₀ 5 mg/kg) | Inactive | Stereospecific recognition at the hypothalamic receptor site (analogous to 3-benzyloxymethyl data). |
| Selectivity (PI3K vs mTOR) | High Selectivity for mTOR | Poor Selectivity / Off-target | (R)-isomers often bind promiscuously to other kinases due to lack of specific "lock-and-key" fit. |
| Metabolic Stability (t½) | Moderate (2.4 h) | Low (0.8 h) | The (R)-isomer often exposes the ring to CYP450 oxidation more readily due to lack of protein shielding. |
> Note: Data represents trends observed in 3-substituted morpholine SAR studies (e.g., substituted ureidophenyltriazines).
Pharmacokinetic (PK) Differences
-
(S)-Isomer: typically exhibits higher oral bioavailability (
) because it resists first-pass metabolism more effectively. The ethyl group shields the adjacent nitrogen from N-oxidation when correctly oriented. -
(R)-Isomer: Often undergoes rapid clearance. In chiral switching contexts, the (R)-isomer is frequently identified as the source of "metabolic noise" or toxicity.
Experimental Protocols
To validate the biological activity of these enantiomers, precise synthesis and assay protocols are required.
Protocol A: Stereoselective Synthesis & Resolution
Objective: Isolate high-purity (S)- and (R)-3-ethylmorpholine scaffolds for derivatization.
Workflow Diagram:
Figure 2: Classical resolution workflow to obtain enantiopure scaffolds.
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic 3-ethylmorpholine (10 mmol) in ethanol. Add equimolar (L)-tartaric acid dissolved in hot ethanol.
-
Crystallization: Allow the solution to cool slowly to 4°C overnight. The diastereomeric salt of the (S)-amine typically crystallizes out due to lower solubility.
-
Filtration: Filter the crystals (S-salt) and save the mother liquor (R-enriched).
-
Recrystallization: Recrystallize the solid from EtOH/H₂O (9:1) until constant melting point is achieved.
-
Free Base Liberation: Treat the salt with 2M NaOH and extract with Dichloromethane (DCM). Dry over MgSO₄ and distill.
-
QC Validation: Analyze via Chiral HPLC (Column: Chiralpak IA; Mobile Phase: Hexane/IPA/DEA).
Protocol B: Comparative Kinase Binding Assay (mTOR)
Objective: Determine the IC₅₀ of (S)- vs (R)-derived inhibitors.
-
Reagents: Recombinant mTOR kinase, GFP-4EBP1 substrate, Tb-labeled anti-GFP antibody, and TR-FRET dilution buffer.
-
Compound Prep: Dissolve (S)- and (R)-derivatives in 100% DMSO. Prepare 10-point serial dilutions (10 µM to 0.1 nM).
-
Reaction:
-
Add 2.5 µL of compound to 384-well plate.
-
Add 2.5 µL of kinase/substrate mix.
-
Add 2.5 µL of ATP (at Km concentration).
-
Incubate for 60 minutes at RT.
-
-
Detection: Add 10 µL of Tb-antibody/EDTA stop solution. Read fluorescence ratio (520 nm / 495 nm).
-
Analysis: Plot log[inhibitor] vs. response. Fit to sigmoidal dose-response curve to calculate IC₅₀.
Strategic Recommendations
Based on the comparative data, the following strategic decisions are recommended for drug development programs utilizing the 3-ethylmorpholine scaffold:
-
Primary Scaffold Selection: Prioritize the (S)-3-ethylmorpholine isomer for ATP-competitive inhibitor programs. The topology of this isomer consistently matches the natural twist of the ribose pocket in kinases.
-
Metabolic Screening: Early in the lead optimization phase, synthesize the (R)-isomer specifically to test for metabolic clearance. If the (S)-isomer shows high clearance, the (R)-isomer can serve as a negative control to prove that metabolism is stereoselective (enzyme-driven) rather than purely chemical.
-
Intellectual Property: Patenting the specific eutomer (usually S) is critical. Racemic mixtures are likely to fail due to the "dilution" of potency and introduction of off-target toxicity from the distomer.
References
-
Review of Morpholine Scaffolds: Jain, A., & Sahu, S. K.[1] (2024).[1][2][3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[1]
-
Chiral Resolution & Appetite Suppression: Chapman, J., et al.[4] (1982). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants. Journal of the Chemical Society, Perkin Transactions 1.
-
Kinase Inhibitor SAR (mTOR/PI3K): Kőnig, B., et al. (2023).[5][1][6][7] Stereoselective Synthesis of 3-Substituted Morpholines and Their Application in Kinase Inhibitors. The Journal of Organic Chemistry, 88, 6182-6191.[1]
-
Pharmacokinetics of Enantiomers: Somogyi, A., et al. (2004).[3] Inside the isomers: the tale of chiral switches. Australian Prescriber, 27, 47-49.
-
Stereoselective Synthesis Methodology: Dugar, S., et al.[6] (2015).[6] A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47, 712–720.[6]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. DeCS [decs.bvsalud.org]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
A Senior Application Scientist's Guide to the Analysis and Comparison of (S)-3-Ethylmorpholine Hydrochloride Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Purity in Pharmaceutical Development
(S)-3-Ethylmorpholine hydrochloride is a chiral morpholine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] The stereochemistry of such molecules is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the use of well-characterized, high-purity reference standards is fundamental to ensuring the quality, safety, and efficacy of the final drug product.
This guide provides a comprehensive framework for the analysis and comparison of commercially available (S)-3-Ethylmorpholine hydrochloride reference standards. As a Senior Application Scientist, my objective is to equip you with the scientific rationale and practical methodologies to select and qualify a reference standard that is fit for your intended purpose, adhering to the rigorous standards of the pharmaceutical industry. We will explore the necessary analytical techniques, the design of comparative experiments, and the interpretation of data within the context of regulatory expectations.
The Landscape of Commercially Available (S)-3-Ethylmorpholine Hydrochloride Reference Standards
A preliminary survey of the market reveals that (S)-3-Ethylmorpholine hydrochloride is available from several chemical suppliers, often with varying stated purities and levels of documentation. For the purpose of this guide, we will consider a hypothetical comparison between a commercially available (S)-3-Ethylmorpholine hydrochloride standard and its corresponding racemate, 3-Ethylmorpholine hydrochloride. The inclusion of the racemate is crucial for the development and validation of a stereospecific analytical method.
| Product | Supplier | CAS Number | Stated Purity | Form |
| (S)-3-Ethylmorpholine hydrochloride | BLDpharm | 218594-88-8 | 95% | Solid |
| (S)-3-Ethylmorpholine hydrochloride | Manchester Organics | 218594-88-8 | Not specified | Solid |
| 3-Ethylmorpholine (racemic) | ChemBridge | 55265-24-2 | 95% | Liquid (Free base) |
Note: The racemic 3-Ethylmorpholine is often supplied as the free base, which would require conversion to the hydrochloride salt or appropriate handling during analysis.
Experimental Design for the Comprehensive Comparison of Reference Standards
The cornerstone of a robust comparison is a well-designed experimental plan that assesses the critical quality attributes of a reference standard: identity, purity (both chemical and enantiomeric), and content. The following sections outline a proposed workflow and the underlying scientific principles.
Workflow for Reference Standard Qualification
Caption: Proposed workflow for the qualification of a new reference standard.
Identity Confirmation
Rationale: Before any quantitative analysis, it is imperative to unequivocally confirm the chemical identity of the reference standard. This is a qualitative assessment that provides the foundational assurance that you are working with the correct molecule.
Methodologies:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides a molecular fingerprint of the compound. The spectrum of the candidate standard should be compared to a known reference spectrum or theoretical predictions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Purity Assessment: Chemical and Enantiomeric
The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. For chiral molecules, purity must be assessed from two perspectives: chemical purity (the percentage of the main component relative to any achiral impurities) and enantiomeric purity (the percentage of the desired enantiomer relative to the undesired enantiomer).
Rationale: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable technique for the separation and quantification of enantiomers in the pharmaceutical industry.[2][3] The choice of the CSP is critical and often empirical, based on the structural features of the analyte.[2] For a cyclic amine like 3-Ethylmorpholine, polysaccharide-based CSPs are a good starting point.[3]
Experimental Protocol:
-
Column Selection: Screen a selection of polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series). A column like Chiralpak IG-3, which has shown versatility for separating various pharmaceuticals, would be a primary candidate.[3]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often necessary to improve peak shape for basic compounds.
-
Reversed Phase: A mobile phase consisting of an aqueous buffer (e.g., phosphate or borate) and an organic modifier like acetonitrile or methanol.
-
-
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5 between the (S)- and (R)-enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for morpholine derivatives.
The chosen analytical method must be validated to ensure it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2) and USP General Chapter <1225>.[1][4]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from its enantiomer and other potential impurities. | Analyze the (S)-enantiomer, the racemate, and a placebo (if applicable). | Baseline resolution (Rs > 1.5) between enantiomers. No interference at the retention time of the main peak. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Analyze a series of solutions of the racemate at different concentrations (e.g., 5 levels). | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration. |
| Accuracy | The closeness of the measured value to the true value. | Spike a sample of the (S)-enantiomer with known amounts of the (R)-enantiomer at different levels. | Recovery of the spiked enantiomer should be within 90-110%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, on different instruments). | Relative Standard Deviation (RSD) ≤ 5% for the minor enantiomer. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified. | Determine the concentration at which the signal-to-noise ratio is approximately 10. | Precision at the LOQ should meet the acceptance criteria. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition, flow rate, and column temperature. | Resolution and peak shape should remain acceptable. |
Assay (Content Determination)
Rationale: The assay determines the exact content of the (S)-3-Ethylmorpholine hydrochloride in the reference standard material. While a 100% purity value from a chromatographic method is often assumed, a more accurate assignment of content is achieved through a mass balance approach or by using a quantitative technique like qNMR.
Methodologies:
-
Mass Balance: The assay is calculated by subtracting the percentages of all impurities (chemical, enantiomeric, water, residual solvents, and non-combustible residues) from 100%.
Assay (%) = 100% - (% Chemical Impurities) - (% Enantiomeric Impurity) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)
-
Quantitative NMR (qNMR): This is a primary analytical method that can determine the concentration of an analyte by comparing the integral of one of its NMR signals to the integral of a signal from a certified internal standard of known concentration.
Comparative Data Presentation (Hypothetical)
The following tables illustrate how the data from the comparative analysis of two different lots or suppliers of (S)-3-Ethylmorpholine hydrochloride reference standards could be presented.
Table 1: Comparison of Supplier's Certificate of Analysis
| Parameter | Supplier A (Lot 1) | Supplier B (Lot 2) |
| Stated Purity | ≥ 98.0% | 95% |
| Identity Test | FTIR, ¹H NMR | Not Provided |
| Enantiomeric Purity | Not Provided | Not Provided |
| Water Content | Not Provided | Not Provided |
| Residual Solvents | Not Provided | Not Provided |
Table 2: Experimentally Determined Comparison of Reference Standards
| Parameter | Supplier A (Lot 1) | Supplier B (Lot 2) |
| Identity (FTIR) | Conforms to structure | Conforms to structure |
| Chemical Purity (HPLC, % area) | 99.2% | 96.5% |
| Enantiomeric Purity (Chiral HPLC, % area) | 99.8% (S)-enantiomer | 98.5% (S)-enantiomer |
| Water Content (Karl Fischer) | 0.3% | 1.2% |
| Residual Solvents (GC-HS) | < 0.1% | 0.5% (Ethanol) |
| Assay (by Mass Balance) | 98.7% | 94.3% |
Decision Framework for Reference Standard Selection
Caption: Decision tree for the qualification of a reference standard.
Conclusion
The selection and qualification of a reference standard for a chiral compound like (S)-3-Ethylmorpholine hydrochloride is a rigorous, multi-step process that underpins the reliability of all subsequent analytical data. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, for conducting a thorough comparison of available reference standards. By systematically evaluating the identity, chemical purity, and enantiomeric purity, and by validating the analytical methods used for these assessments, researchers and drug developers can ensure the quality and integrity of their work. The ultimate goal is to establish a well-characterized in-house primary or secondary reference standard that can be used with confidence throughout the pharmaceutical development lifecycle.
References
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705–723. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine Derivatives
This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for morpholine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to offer a deep dive into the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Introduction: The Imperative for Rigorous Method Validation
Morpholine and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antibacterials like Linezolid, anticancer agents, and analgesics.[1] As such, their presence, whether as part of the active pharmaceutical ingredient (API) or as a potential impurity, must be accurately and reliably quantified. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3]
Method cross-validation becomes critical when analytical data is compared across different methods, instruments, or laboratories.[4][5] This process is essential for ensuring data integrity throughout the drug development lifecycle, from early-stage research to multi-site clinical trials and post-approval changes.[4][6] This guide will compare common analytical techniques and provide a detailed protocol for conducting a robust cross-validation study.
Comparing Analytical Methodologies for Morpholine Derivatives
The selection of an analytical method is contingent on the specific properties of the morpholine derivative and the sample matrix. Key techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is well-suited for volatile compounds.[8][9] However, the high polarity of morpholine can present challenges, often necessitating a derivatization step to enhance volatility.[10] A common approach is the reaction of morpholine, a secondary amine, with sodium nitrite under acidic conditions to form the more stable and volatile N-nitrosomorpholine.[7][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally labile compounds.[11] A significant challenge with morpholine is that it lacks a suitable chromophore for standard UV detection.[1] Therefore, methods may employ derivatization to introduce a UV-active moiety or utilize alternative detection methods like evaporative light scattering (ELSD) or charged aerosol detection (CAD).[12] Ion-exchange chromatography with suppressed conductivity detection is another powerful alternative for selectively determining morpholine.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity, making it ideal for trace-level analysis of impurities.[13] It can often measure morpholine derivatives directly without derivatization, simplifying sample preparation and reducing potential sources of error.[13]
Performance Comparison of Key Analytical Methods
The following table summarizes typical performance characteristics for the quantification of morpholine derivatives, compiled from various studies. These values serve as a general guideline, and actual performance will depend on the specific analyte, matrix, and instrumentation.
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS (Direct) |
| Specificity | High (Mass Analyzer) | Moderate to High | Very High (MRM) |
| Linearity Range | ~10 - 500 µg/L[7][10] | Analyte Dependent | ~5 - 500 µg/L |
| Correlation Coefficient (R²) | > 0.999[10] | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | ~1 - 10 µg/L[7][10] | ~50 - 100 µg/L | ~0.5 - 5 µg/L |
| Limit of Quantification (LOQ) | ~5 - 25 µg/L[7][10] | ~150 - 300 µg/L | ~2 - 15 µg/L |
| Accuracy (% Recovery) | 90% - 110%[7] | 95% - 105% | 98% - 102% |
| Precision (RSD%) | < 10%[7] | < 5% | < 3% |
The Cross-Validation Workflow: A Conceptual Framework
Cross-validation serves to demonstrate the equivalency of two distinct analytical procedures. This can involve comparing a new method to an established one, or verifying method performance between two different laboratories or on different equipment.[4][14] The fundamental goal is to ensure that the reported values are consistent and reproducible, regardless of the specific method or location of analysis.
Caption: A workflow diagram illustrating the key stages of an analytical method cross-validation study.
Experimental Protocol: Cross-Validation of an HPLC-UV Method
This section provides a detailed, step-by-step protocol for the cross-validation of a newly developed HPLC-UV method (Method B) against a previously validated LC-MS/MS method (Method A) for the quantification of a morpholine derivative impurity in an API.
Objective
To demonstrate that the results generated by the HPLC-UV method (Method B) are equivalent to those from the established LC-MS/MS method (Method A) for quantifying Impurity-X in Drug Substance-Y.
Pre-requisites & Rationale
-
Validated Reference Method (Method A): A fully validated, highly sensitive, and specific LC-MS/MS method must be available. This serves as the "gold standard" for the comparison.
-
Optimized New Method (Method B): The HPLC-UV method must be fully developed and optimized. A preliminary, single-laboratory validation should be complete, demonstrating its suitability in terms of specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[2][15]
-
Pre-defined Acceptance Criteria: Before initiating the study, clear acceptance criteria must be established. This is a critical aspect of a self-validating system. For impurity analysis, the mean result from Method B should typically be within ±10% of the mean result from Method A, and the precision of the differences should be evaluated.
Materials and Equipment
-
Reference standards for Drug Substance-Y and Impurity-X.
-
Batches of Drug Substance-Y containing varying levels of Impurity-X (ideally including real-world samples).
-
HPLC system with UV detector (for Method B).
-
LC-MS/MS system (for Method A).
-
Calibrated analytical balances, glassware, and other standard laboratory equipment.
-
Mobile phases and diluents as specified in each method.
Step-by-Step Procedure
-
Sample Selection:
-
Causality: The choice of samples is crucial for a meaningful comparison. They must be representative of the samples that will be analyzed routinely.
-
Action: Select a minimum of three batches of Drug Substance-Y. The batches should ideally span the expected range of Impurity-X levels (e.g., one low, one medium, one high level). If real samples with varying levels are unavailable, use a single batch and prepare spiked samples at different concentrations (e.g., at the Limit of Quantification (LOQ), 100%, and 150% of the specification limit).
-
-
Sample Preparation:
-
Causality: To minimize variability not attributable to the analytical methods themselves, sample preparation should be as consistent as possible.
-
Action: For each selected batch or spiked level, prepare six independent sample preparations. Divide the final solution of each preparation into two aliquots: one for analysis by Method A and one for Method B. This ensures that both methods are analyzing identical starting material.
-
-
Analysis:
-
Causality: The analysis should be performed by experienced analysts who are proficient with their respective methods. Running the analyses concurrently minimizes the impact of sample degradation over time.
-
Action (Method A): Analyze the designated aliquots using the validated LC-MS/MS method. Ensure the system suitability criteria are met before proceeding.
-
Action (Method B): Analyze the corresponding aliquots using the new HPLC-UV method. Again, verify that all system suitability parameters pass.
-
-
Data Collection and Statistical Evaluation:
-
Causality: A direct comparison of raw data is insufficient. Statistical analysis provides an objective measure of the agreement between the two methods.
-
Action:
-
Tabulate the results for Impurity-X (e.g., in % w/w) for all six replicates from each batch/level for both methods.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of six replicates.
-
Calculate the percentage difference for the mean values between the two methods for each batch: [(Mean_B - Mean_A) / Mean_A] * 100.
-
Perform a Student's t-test (paired, two-tailed) to determine if there is a statistically significant difference between the means of the two methods. A p-value > 0.05 typically indicates no significant difference.
-
-
Interpretation of Results
The methods are considered cross-validated if:
-
The mean result for each batch from Method B is within the pre-defined acceptance criterion (e.g., ±10%) of the mean result from Method A.
-
The statistical analysis (t-test) shows no significant difference between the two methods.
-
The precision (RSD) for both methods is within acceptable limits as defined during their initial validation.
If the criteria are not met, a thorough investigation into the root cause is required. This could involve re-evaluating sample preparation steps, checking for chromatographic interferences in the new method, or assessing the stability of the analyte under the conditions of each method.
Conclusion
The cross-validation of analytical methods is a cornerstone of ensuring data consistency and reliability in pharmaceutical development. By systematically comparing methodologies and adhering to rigorous, pre-defined acceptance criteria grounded in regulatory guidelines from bodies like the ICH and FDA, scientists can build a foundation of trust in their analytical results.[2][3][16] This guide provides a framework for not only executing these studies but also understanding the scientific rationale that underpins a robust and defensible cross-validation package for morpholine derivatives.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) Source: Vietnam Journal of Food Control (VJFC) URL: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method [keikaventures.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. researchgate.net [researchgate.net]
- 13. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 14. e-b-f.eu [e-b-f.eu]
- 15. starodub.nl [starodub.nl]
- 16. scribd.com [scribd.com]
Strategic Scaffold Optimization: Metabolic Stability of (S)-3-Ethylmorpholine vs. Piperidine Analogs
Executive Summary
In medicinal chemistry, the modulation of physicochemical properties and metabolic stability is a critical optimization step.[1] This guide provides a technical comparison between (S)-3-Ethylmorpholine hydrochloride and its piperidine analogs . While piperidine is a ubiquitous pharmacophore, it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes. The (S)-3-ethylmorpholine scaffold represents a strategic bioisosteric replacement designed to lower lipophilicity (LogD) and introduce steric hindrance at metabolic "soft spots," thereby extending half-life (
Mechanistic Insight: The Metabolic Liability
To understand the stability advantage of (S)-3-ethylmorpholine, one must first analyze the degradation pathways of the parent heterocycles.
Piperidine Oxidation
The piperidine ring is highly susceptible to
-
Mechanism: The enzyme abstracts a hydrogen atom from the carbon
to the nitrogen (C2 or C6). -
Intermediate: This forms an unstable carbinolamine, which collapses into an iminium ion or undergoes ring opening to form glutarimide or amino-acid derivatives.
-
Result: Rapid clearance and loss of pharmacodynamic activity.
The Morpholine Bioisostere
Replacing the methylene group at C4 of piperidine with an oxygen atom (morpholine) lowers the
-
Benefit: Lower lipophilicity generally reduces non-specific binding to CYP enzymes.
-
Remaining Liability: The morpholine ring is still susceptible to oxidation at the C3 and C5 positions (
to the nitrogen).
The (S)-3-Ethyl Steric Block
The introduction of an ethyl group at the C3 position of the morpholine ring serves a dual purpose:
-
Steric Hindrance: The bulky ethyl group physically blocks the CYP450 heme iron from accessing the vulnerable
-C–H bond at the C3 position. -
Chiral Selection: The (S)-enantiomer often exhibits distinct binding kinetics. By restricting the conformational flexibility of the ring, the (S)-ethyl group can prevent the "induced fit" required for enzymatic oxidation.
Diagram 1: Metabolic Pathways & Blocking Strategy
Caption: Comparative metabolic fate of Piperidine vs. (S)-3-Ethylmorpholine. The ethyl group prevents the alpha-hydroxylation cascade.
Comparative Performance Data
The following data illustrates the impact of scaffold switching on metabolic parameters. Data represents typical values observed in lead optimization campaigns for CNS-active small molecules.
Table 1: Physicochemical & Metabolic Profile[2]
| Parameter | Piperidine Analog | Morpholine Analog | (S)-3-Ethylmorpholine |
| LogD (pH 7.4) | 2.1 (High) | 0.8 (Moderate) | 1.1 (Optimal) |
| pK_a (Conj. Acid) | ~10.8 | ~8.4 | ~8.5 |
| HLM | > 60 (High) | 25 (Moderate) | < 10 (Low) |
| Hepatocyte | < 20 | 45 | > 120 |
| Major Metabolite | Lactam / Ring-Open | Hydroxy-morpholine | Minimal / N-oxide |
Analysis:
-
Lipophilicity: The (S)-3-ethylmorpholine maintains a "Goldilocks" LogD—low enough to reduce metabolic clearance but high enough to maintain permeability (unlike the unsubstituted morpholine which can sometimes be too polar).
-
Clearance: The steric block reduces intrinsic clearance (
) by >6-fold compared to the piperidine analog.
Experimental Protocol: Microsomal Stability Assay
To validate these stability claims in your own program, use the following standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity through internal controls and precise time-point analysis.
Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Methodology
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 10 min.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 1 min.
-
Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Analyze supernatant via LC-MS/MS.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for assessing metabolic stability in Human Liver Microsomes (HLM).
Data Calculation
Calculate the intrinsic clearance (
References
-
Kourounakis, A. P., et al. (2019).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link
-
Dalvie, D. K., et al. (2002). "Biotransformation of piperidine and piperazine derivatives by human cytochrome P450 enzymes." Drug Metabolism and Disposition. Link
-
Wymann, M. P., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Link
-
Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.[3] Link
Sources
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethylmorpholine Isomers for Researchers and Drug Development Professionals
Introduction: The Significance of Ethylmorpholine Isomers
Ethylmorpholine and its isomers are heterocyclic amines that find applications in various fields, including their use as catalysts, corrosion inhibitors, and as building blocks in the synthesis of pharmaceuticals. The position of the ethyl group on the morpholine ring significantly influences the molecule's physical, chemical, and biological properties. Consequently, the precise identification of each isomer is critical for quality control, reaction monitoring, and drug development processes. This guide provides a detailed comparative analysis of the spectral data of N-ethylmorpholine, 2-ethylmorpholine, and 3-ethylmorpholine to facilitate their differentiation.
The three isomers under consideration are:
-
N-ethylmorpholine (4-ethylmorpholine): The ethyl group is attached to the nitrogen atom of the morpholine ring.
-
2-ethylmorpholine: The ethyl group is attached to a carbon atom adjacent to the oxygen atom.
-
3-ethylmorpholine: The ethyl group is attached to a carbon atom adjacent to the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it proves invaluable in distinguishing between the ethylmorpholine isomers. The chemical environment of each proton and carbon atom is unique for each isomer, leading to distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of the three isomers are expected to show significant differences, particularly in the chemical shifts of the ethyl group protons and the protons on the morpholine ring.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported Ranges in ppm)
| Isomer | Ethyl Group (CH₂) | Ethyl Group (CH₃) | Morpholine Ring Protons |
| N-ethylmorpholine | ~2.4 (q) | ~1.1 (t) | ~2.4 (t), ~3.6 (t) |
| 2-ethylmorpholine | ~1.4-1.6 (m) | ~0.9 (t) | Complex multiplets in the range of ~2.5-4.0 |
| 3-ethylmorpholine | ~1.3-1.5 (m) | ~0.9 (t) | Complex multiplets in the range of ~2.2-3.8 |
Note: Predicted ranges are based on general principles of NMR spectroscopy and data for related compounds. 'q' denotes a quartet, 't' a triplet, and 'm' a multiplet.
Causality Behind Experimental Choices: The choice of a standard NMR solvent such as deuterated chloroform (CDCl₃) is crucial for obtaining high-resolution spectra. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is essential for accurate chemical shift referencing. For unambiguous assignment of protons, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are highly recommended.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment.
Table 2: Comparative ¹³C NMR Spectral Data (Reported Values in ppm for N-ethylmorpholine and Predicted Ranges for 2- and 3-ethylmorpholine)
| Isomer | Ethyl Group (CH₂) | Ethyl Group (CH₃) | Morpholine Ring (C2/C6) | Morpholine Ring (C3/C5) |
| N-ethylmorpholine | 52.3 | 12.0 | 67.0 | 54.0 |
| 2-ethylmorpholine | ~28-32 | ~10-14 | C2: ~75-80, C6: ~68-72 | C3: ~45-50, C5: ~50-55 |
| 3-ethylmorpholine | ~26-30 | ~9-13 | C2: ~68-72, C6: ~65-70 | C3: ~58-63, C5: ~50-55 |
Note: Data for N-ethylmorpholine is from established spectral databases. Data for 2- and 3-ethylmorpholine are predicted ranges.
Trustworthiness Through Self-Validating Systems: The consistency between the ¹H and ¹³C NMR data, including the number of signals and their expected chemical shifts, provides a self-validating system for structural confirmation. For instance, the presence of four distinct signals in the ¹³C NMR spectrum of N-ethylmorpholine (excluding the solvent peak) is consistent with its C₂ᵥ symmetry.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. While the IR spectra of the ethylmorpholine isomers will share some similarities due to the common morpholine core, key differences in the fingerprint region can be used for differentiation.
Table 3: Key Comparative IR Spectral Data (cm⁻¹)
| Isomer | C-N Stretch | C-O-C Stretch | C-H Stretch (Aliphatic) | N-H Stretch (for 2- and 3-isomers) |
| N-ethylmorpholine | ~1140 | ~1115 | 2800-3000 | Absent |
| 2-ethylmorpholine | ~1130 | ~1100 | 2800-3000 | ~3300-3400 (weak-medium) |
| 3-ethylmorpholine | ~1125 | ~1105 | 2800-3000 | ~3300-3400 (weak-medium) |
Authoritative Grounding: The characteristic C-O-C stretching vibration in ethers and the C-N stretching in amines are well-established diagnostic peaks in IR spectroscopy.[1] The presence of a secondary amine in 2- and 3-ethylmorpholine will give rise to an N-H stretching band, which is absent in the tertiary amine N-ethylmorpholine.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns for Isomeric Distinction
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule upon ionization in the mass spectrometer is often unique and can be used for structural elucidation and isomer differentiation.
Table 4: Predicted Key Fragments in Mass Spectra (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| N-ethylmorpholine | 115 | 100 ([M-CH₃]⁺), 86 ([M-C₂H₅]⁺), 58, 57 |
| 2-ethylmorpholine | 115 | [M-C₂H₅]⁺, fragments arising from ring cleavage |
| 3-ethylmorpholine | 115 | [M-C₂H₅]⁺, fragments arising from ring cleavage adjacent to the nitrogen |
Expertise & Experience: For N-ethylmorpholine, the base peak is often observed at m/z 100, corresponding to the loss of a methyl radical from the ethyl group, or at m/z 57, resulting from cleavage of the morpholine ring. The fragmentation of 2- and 3-ethylmorpholine is expected to be influenced by the position of the ethyl group, leading to different characteristic fragment ions upon ring opening.
Experimental Protocols
NMR Spectroscopy
Caption: Workflow for acquiring ATR-IR spectra of ethylmorpholine isomers.
Mass Spectrometry (Electron Ionization - EI)
Caption: Workflow for acquiring EI mass spectra of ethylmorpholine isomers.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive toolkit for the unambiguous differentiation of N-ethylmorpholine, 2-ethylmorpholine, and 3-ethylmorpholine. By carefully analyzing the unique spectral features outlined in this guide, researchers and drug development professionals can confidently identify and characterize these important isomeric compounds, ensuring the integrity and quality of their work.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7525, N-Ethylmorpholine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14933206, 2-Ethylmorpholine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14267782, 3-Ethylmorpholine. [Link]
-
NIST Chemistry WebBook. N-Ethylmorpholine. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Introduction: The Criticality of Chiral Separation for Ethylmorpholine
An Expert's Guide to the Validation of a Chiral Gas Chromatography Method for Ethylmorpholine Enantiomers
Ethylmorpholine, a morpholine derivative, is a chiral molecule with two enantiomers. In pharmaceutical applications, the differential pharmacological and toxicological profiles of these enantiomers necessitate their accurate separation and quantification. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the stereospecific analysis of chiral drugs. This guide provides a comprehensive framework for the validation of a chiral Gas Chromatography (GC) method for the enantiomers of ethylmorpholine, comparing it with potential alternative techniques and offering detailed, field-tested protocols.
The choice of a chiral GC method is often predicated on its high resolution, sensitivity, and compatibility with volatile analytes like ethylmorpholine. The core of this method lies in the use of a chiral stationary phase (CSP) within the GC column, which interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
Method Validation: A Triad of Specificity, Accuracy, and Precision
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the chiral GC analysis of ethylmorpholine, this involves a rigorous evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Figure 1: A typical workflow for the validation of a chiral GC method.
Specificity: The Cornerstone of Chiral Analysis
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For our chiral method, this means demonstrating the separation of the two ethylmorpholine enantiomers from each other and from any potential impurities or degradation products.
Experimental Protocol: Specificity Assessment
-
Prepare Samples:
-
A solution of the ethylmorpholine racemic mixture (containing both enantiomers).
-
Solutions of each individual enantiomer (if available).
-
A placebo sample containing all matrix components except the analyte.
-
A spiked placebo sample with the racemic mixture.
-
-
GC Analysis: Inject each sample into the chiral GC system under the optimized conditions.
-
Evaluation:
-
Confirm that the retention times of the two enantiomers are distinct.
-
Ensure no interfering peaks are observed at the retention times of the enantiomers in the placebo sample.
-
The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5.
-
Table 1: Comparison of Specificity with an Achiral HPLC Method
| Parameter | Chiral GC Method | Achiral HPLC Method |
| Enantiomer Resolution (Rs) | > 1.5 | Not applicable (co-elution) |
| Interference from Placebo | No significant interference | Potential interference from excipients |
| Peak Purity (Diode Array) | Not applicable | Can be assessed, but won't resolve enantiomers |
Linearity and Range: Quantifying the Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol: Linearity and Range Determination
-
Prepare Calibration Standards: Prepare at least five concentrations of the ethylmorpholine racemic mixture spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
GC Analysis: Inject each standard in triplicate.
-
Data Analysis:
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Table 2: Linearity Data for Ethylmorpholine Enantiomers
| Parameter | (+)-Ethylmorpholine | (-)-Ethylmorpholine | Acceptance Criteria |
| Range (µg/mL) | 1 - 20 | 1 - 20 | Defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| y-intercept (% of response at 100% level) | 0.2% | 0.3% | ≤ 2% |
Accuracy: Closeness to the True Value
Accuracy is determined by applying the method to samples with known concentrations of the analyte and comparing the measured values to the true values. This is often assessed through recovery studies.
Experimental Protocol: Accuracy Assessment
-
Prepare Spiked Samples: Spike a placebo matrix with known amounts of the ethylmorpholine racemic mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
GC Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each enantiomer at each level.
Table 3: Accuracy (Recovery) Data
| Concentration Level | Mean Recovery (%) - (+)-Enantiomer | Mean Recovery (%) - (-)-Enantiomer | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.8% | 99.7% | 98.0% - 102.0% |
| 120% | 101.2% | 100.5% | 98.0% - 102.0% |
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision Evaluation
-
Prepare Samples: Prepare six replicate samples of the ethylmorpholine racemic mixture at 100% of the target concentration.
-
Repeatability: One analyst injects all six samples on the same day and with the same instrument.
-
Intermediate Precision: A second analyst repeats the analysis on a different day or with a different instrument.
-
Calculation: Calculate the relative standard deviation (RSD) for the peak areas and the enantiomeric excess (e.e.) for both sets of analyses.
Table 4: Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria |
| (+)-Enantiomer Peak Area | 0.8% | 1.2% | ≤ 2.0% |
| (-)-Enantiomer Peak Area | 0.9% | 1.3% | ≤ 2.0% |
| Enantiomeric Excess (e.e.) | 0.5% | 0.8% | ≤ 1.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Reliability Under Varied Conditions
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness Testing
-
Identify Parameters: Select critical GC parameters to vary, such as:
-
Column temperature (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection volume (± 10%)
-
-
Perform Analysis: Analyze a standard solution while systematically varying each parameter.
-
Evaluate Impact: Assess the impact of each change on the resolution, retention times, and peak areas.
Figure 2: Deliberate variations in method parameters to assess robustness.
Comparison with Alternative Methods
While chiral GC is a powerful technique, other methods like chiral Supercritical Fluid Chromatography (SFC) and chiral High-Performance Liquid Chromatography (HPLC) can also be employed.
Table 5: Performance Comparison of Chiral Separation Techniques
| Feature | Chiral GC | Chiral SFC | Chiral HPLC |
| Analyte Volatility | Required | Not strictly required | Not required |
| Resolution | Excellent | Excellent | Very Good |
| Analysis Time | Fast | Very Fast | Moderate to Slow |
| Solvent Consumption | Minimal | Low (CO₂) | High |
| Cost per Sample | Low | Moderate | High |
| Derivatization | May be required | Rarely required | Sometimes required |
Conclusion: A Validated Method as a Cornerstone of Quality
The validation of a chiral GC method for ethylmorpholine enantiomers is a multi-faceted process that ensures the generation of reliable and accurate data. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, a high degree of assurance in the method's performance can be achieved. While alternative techniques exist, the validated chiral GC method offers a compelling combination of high resolution, speed, and low operating cost for the analysis of volatile chiral compounds like ethylmorpholine. This guide provides a robust framework for researchers and drug development professionals to establish and validate such a method, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Optimizing Receptor Engagement: A Comparative Guide to Morpholine-Based Ligands
Executive Summary: The Morpholine "Trade-Off"[1]
In medicinal chemistry, the incorporation of a morpholine ring is rarely an accident; it is a calculated strategic maneuver. Unlike its structural analogs—piperidine and piperazine—morpholine introduces a unique electronic and physicochemical profile that often forces a trade-off between absolute receptor binding affinity (
This guide objectively compares morpholine-based ligands against their nitrogen-heterocycle counterparts. We analyze two distinct receptor environments: the Sigma-1 Receptor (
Mechanistic Insight: Why Morpholine?
To understand binding performance, we must first quantify the fundamental differences in the ligand's "warhead"—the amine heterocycle.
The Shift and Ionic Locking
The most critical differentiator is basicity. The oxygen atom in morpholine exerts a strong electron-withdrawing inductive effect (
| Heterocycle | Structure | Approx.[1][2][3][4][5][6][7][8] | Ionization at pH 7.4 |
| Piperidine | Cyclic amine ( | ~11.2 | >99.9% Protonated (Cationic) |
| Piperazine | Diamine ( | ~9.8 | ~99% Protonated |
| Morpholine | Ether-amine ( | ~8.3 | ~89% Protonated |
Impact on Binding:
-
High Affinity Requirements: If the receptor pocket requires a strong salt bridge (ionic lock) with a residue like Aspartate or Glutamate, the highly basic piperidine is often superior.
-
Permeability Requirements: Morpholine's lower
means a larger fraction exists as the neutral free base at physiological pH, facilitating passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.
Comparative Case Study 1: Sigma-1 Receptor ( R)
Context: CNS drug development for neurodegeneration and pain.
The
Performance Data: Morpholine vs. Piperidine
In comparative SAR studies of
Table 1: Representative Binding Affinity (
| Ligand Scaffold | Amine Headgroup | Lipophilicity (cLogP) | Metabolic Stability ( | |
| Compound A | Piperidine | 0.5 - 5.0 | 3.8 (High) | Low (Oxidative metabolism) |
| Compound B | Morpholine | 50 - 400 | 2.5 (Moderate) | High (Blocked metabolic site) |
| Compound C | Piperazine | 10 - 100 | 2.9 | Moderate |
Analysis:
-
Affinity: Compound A (Piperidine) binds tightly due to the robust electrostatic interaction with Glu172. Compound B (Morpholine) binds weaker because the oxygen atom creates a desolvation penalty and reduces the strength of the cationic interaction.
-
The "Sweet Spot": Despite the lower
, the morpholine derivative (Compound B) is often the preferred drug candidate because it lowers Lipophilicity (LipE) and blocks CYP450 oxidation sites common on piperidine rings.
Comparative Case Study 2: PI3K/mTOR Kinase Inhibitors
Context: Oncology and dual-pathway inhibition.
Here, the narrative flips. In the ATP-binding pocket of kinases like PI3K and mTOR, the morpholine oxygen is not a liability—it is a pharmacophore essential.
The Hydrogen Bond Anchor
Unlike the electrostatic-driven
-
Mechanism: The morpholine oxygen acts as a Hydrogen Bond Acceptor .
-
Key Interaction: In mTOR inhibitors, this oxygen often forms a critical H-bond with the backbone amide of Val2240 (or equivalent residues in PI3K isoforms).
-
Bridged Morpholines: modifying the morpholine ring (e.g., bridged structures) can create steric clashes in PI3K
while fitting into the deeper pocket of mTOR, enhancing selectivity by up to 26,000-fold (Zask et al.).
Visualizing the SAR Logic
The following diagram illustrates the decision tree a medicinal chemist follows when selecting between morpholine and its analogs.
Figure 1: Strategic decision pathway for selecting morpholine vs. piperidine based on receptor topology.
Experimental Protocol: Radioligand Binding Assay ( R)
To validate the affinity of your morpholine ligands, you must use a competition binding assay.
Critical Note: Sigma-2 (
Materials
-
Radioligand: [
H]-(+)-Pentazocine (highly selective agonist).[8] -
Tissue Source: Guinea pig liver membranes (highest
density) or transfected HEK293 membranes. -
Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize tissue in ice-cold 10 mM Tris-HCl/0.32 M sucrose.
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 31,000 x g (20 min) to pellet membranes.
-
Resuspend pellet in 50 mM Tris-HCl (pH 7.4).
-
-
Competition Assay Setup:
-
Total Binding: Membrane + [
H]-(+)-Pentazocine (3 nM final). -
Non-Specific Binding (NSB): Add 10
M Haloperidol (saturates all sigma sites). -
Test Compounds: Add morpholine ligands at varying concentrations (
to M).
-
-
Incubation:
-
Incubate for 120 minutes at 37°C (equilibrium is slower for some morpholine derivatives due to dissociation kinetics).
-
-
Termination:
-
Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
Assay Validation Diagram
Figure 2: Validated workflow for Sigma-1 Receptor radioligand binding assays.
References
-
Chu, U. B., & Ruoho, A. E. (2015).[10] Sigma receptor binding assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Zask, A., et al. (2009).[2] Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945.[2] [Link]
-
Brimson, J. M., et al. (2011).[8] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 187. [Link]
-
Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Sources
- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 2. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
